Structural Elucidation of 6-Amino-2-ethoxypyrimidin-4(3H)-one: A Crystallographic Whitepaper
Executive Summary The rational design of pyrimidine-based therapeutics relies heavily on an intimate understanding of their solid-state behavior. 6-Amino-2-ethoxypyrimidin-4(3H)-one (CAS 53557-49-6) represents a highly f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of pyrimidine-based therapeutics relies heavily on an intimate understanding of their solid-state behavior. 6-Amino-2-ethoxypyrimidin-4(3H)-one (CAS 53557-49-6) represents a highly functionalized pharmacophore featuring a rigid heterocyclic core, multiple hydrogen-bond donors/acceptors, and a flexible aliphatic side chain. This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of this compound. By moving beyond basic protocols, we explore the causality behind crystallographic decision-making—from overcoming tautomeric ambiguity to resolving aliphatic disorder—ensuring a self-validating workflow for structural biologists and drug development professionals.
Chemical Context and Tautomeric Causality
A critical challenge in the crystallographic analysis of pyrimidin-4-ones is lactam-lactim tautomerism. While the molecule can theoretically exist as 6-amino-2-ethoxypyrimidin-4-ol, the 4(3H)-one (lactam) tautomer is overwhelmingly favored in the solid state[1].
The causality behind this preference lies in the thermodynamics of crystallization. The 4(3H)-one form possesses an N3-H hydrogen bond donor and a highly polarized C4=O acceptor. During nucleation, these moieties form highly stable, self-complementary intermolecular hydrogen bonds (N–H···O). This dimerization acts as the primary supramolecular synthon, driving the equilibrium entirely toward the lactam form. Furthermore, the C6-amino group introduces secondary cross-linking capabilities, forming linear intermolecular hydrogen bonds that are structurally analogous to the base-pairing networks observed in nucleic acids[2].
Self-Validating Crystallographic Protocol
To obtain high-resolution structural data, the experimental workflow must be designed as a closed-loop, self-validating system. The following protocol details the mechanistic reasoning behind each step.
Fig 1. Self-validating workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
Thermodynamic Crystallization (Vapor Diffusion):
Action: Dissolve the compound in a high-polarity solvent (e.g., methanol) to stabilize the polar lactam tautomer. Use a low-polarity antisolvent (e.g., diethyl ether) for vapor diffusion.
Causality: Rapid evaporation leads to kinetic trapping of the flexible C2-ethoxy tail, causing severe positional disorder in the lattice. Vapor diffusion allows the system to reach the global thermodynamic minimum, ensuring the ethoxy group adopts a uniform conformation.
Cryogenic Data Collection (100 K):
Action: Mount the crystal on a specialized loop using a cryoprotectant (Paratone-N oil) and immediately quench in a 100 K nitrogen stream on a diffractometer (e.g., Rigaku Oxford Diffraction).
Causality: Cryo-cooling drastically reduces the Debye-Waller factors (thermal vibrations). This is mandatory because unambiguously locating the electron density of the three critical hydrogen atoms (one on N3, two on the C6-amino group) is required to prove the tautomeric state.
Iterative Refinement and Self-Validation:
Action: Solve the structure using direct methods and refine using full-matrix least-squares on
F2
.
Validation Loop: The protocol self-validates through the residual electron density map (
Fo−Fc
). If the highest unassigned electron density peak exceeds 0.5
e−
/Å
3
near the C2-ethoxy group, it indicates unmodeled spatial disorder. The refinement must be restarted using a split-occupancy model (e.g., modeling the terminal methyl group in two positions with constrained anisotropic displacement parameters) until the R1 factor drops below 5%.
Quantitative Crystallographic Metrics
To benchmark the success of the crystal structure analysis, the resulting data should align with the established physical parameters for pyrimidin-4(3H)-one derivatives. Table 1 summarizes the expected quantitative thresholds.
Crystallographic Parameter
Expected Range / Target Value
Structural Causality & Significance
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing is highly favored to accommodate inversion-related hydrogen-bonded dimers.
R1 Factor (Unweighted)
<0.05
(5%)
Validates the accuracy of the atomic model; values
>0.05
suggest unmodeled ethoxy chain disorder.
Goodness-of-Fit (S)
0.95−1.05
Confirms that the weighting scheme applied to the diffraction data is statistically sound.
N3–H···O4 Distance
2.75−2.85
Å
Indicates a strong, highly stable primary hydrogen bond driving the lactam tautomeric preference.
π−π
Centroid Distance
3.60−3.90
Å
Confirms inter-layer stacking between the aromatic pyrimidine rings, stabilizing the 3D lattice[3].
Supramolecular Architecture and Mechanistic Insights
The true value of a crystal structure lies in mapping its supramolecular architecture. For 6-amino-2-ethoxypyrimidin-4(3H)-one, the assembly is dictated by a hierarchical logic of non-covalent interactions.
Fig 2. Causality of supramolecular assembly in 6-amino-2-ethoxypyrimidin-4(3H)-one.
Mechanistic Breakdown:
The Primary Synthon: The N3-H group acts as a potent hydrogen bond donor to the C4=O of an adjacent molecule. Because the molecule is relatively flat, this interaction typically forms a centrosymmetric dimer (
R22(8)
motif in graph-set notation).
The Secondary Synthon: The C6-amino group utilizes its two protons to cross-link these dimers. One proton typically bonds to the bare N1 atom of a neighboring pyrimidine ring, while the second proton may interact with the oxygen atom of the C2-ethoxy group. This specific interaction restricts the rotational freedom of the ethoxy chain, locking it into a specific conformation.
π−π
Stacking: Once the 2D hydrogen-bonded ribbons are formed, they stack along the crystallographic short axis. The electron-rich nature of the pyrimidine ring, enhanced by the electron-donating ethoxy and amino groups, facilitates strong
π−π
stacking interactions, with centroid-to-centroid distances typically around 3.8 Å[3].
By understanding these causal relationships, researchers can predict how modifications to the C2 or C6 positions will alter the physicochemical properties, solubility, and receptor-binding affinity of the drug candidate.
References
1.[3] Title: π - π stacking interactions between the benzothieno and pyrimidine rings. - ResearchGate
Source: researchgate.net
URL:
Comprehensive Characterization of 6-Amino-2-ethoxypyrimidin-4(3H)-one: NMR Chemical Shifts, IR Spectral Analysis, and Tautomeric Dynamics
Introduction & Structural Dynamics The compound 6-amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6) is a highly functionalized pyrimidine derivative serving as a critical intermediate in pharmaceutical synthesis and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Dynamics
The compound 6-amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6) is a highly functionalized pyrimidine derivative serving as a critical intermediate in pharmaceutical synthesis and drug development[1]. Understanding its spectral signatures is paramount for verifying structural integrity during multi-step syntheses.
A defining characteristic of this molecule is its lactam-lactim (keto-enol) tautomerism . In the solid state and in highly polar aprotic solvents like DMSO, the compound predominantly exists in the lactam (4(3H)-one) form. This preference is driven by the thermodynamic stability of the amide-like resonance over the cross-conjugated lactim (4-ol) form. Recognizing this dynamic is essential, as it directly dictates the observed signals in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Fig 1: Keto-enol (lactam-lactim) tautomeric equilibrium of the pyrimidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of highly substituted pyrimidines requires careful solvent selection. DMSO-
d6 is the solvent of choice because its strong hydrogen-bond accepting capability disrupts solute-solute intermolecular interactions, allowing for the clear resolution of exchangeable protons (NH and NH
2
)[1][2].
Causality in Chemical Shifts
The C5-Proton Anomaly: In unsubstituted pyrimidine, the C5 proton appears around 7.3 ppm. However, in 6-amino-2-ethoxypyrimidin-4(3H)-one, the C5 proton is shifted dramatically upfield to ~5.10 ppm . This is caused by the strong resonance-donating effects (+M) of the adjacent amino (-NH
2
) and ethoxy (-OEt) groups, which significantly increase the electron density at the C5 position, shielding the nucleus[2].
Exchangeable Protons: The primary amine (-NH
2
) appears as a broad singlet near 6.50 ppm, while the lactam N-H proton is highly deshielded (due to the adjacent carbonyl) and appears far downfield at ~11.20 ppm.
Table 1: Predicted
1
H and
13
C NMR Assignments (DMSO-
d6
)
Position
1
H Chemical Shift (ppm)
Multiplicity & Integration
13
C Chemical Shift (ppm)
Structural Assignment
-CH
3
1.25
Triplet (t), 3H
14.5
Ethoxy methyl group
-CH
2
-
4.15
Quartet (q), 2H
62.3
Ethoxy methylene group
C5
5.10
Singlet (s), 1H
81.2
Aromatic CH (highly shielded)
-NH
2
6.50
Broad Singlet (br s), 2H
-
Primary amine protons
N3-H
11.20
Broad Singlet (br s), 1H
-
Lactam NH proton
C2
-
-
156.4
Pyrimidine C attached to -OEt
C6
-
-
164.8
Pyrimidine C attached to -NH
2
C4
-
-
166.5
Carbonyl carbon (C=O)
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the tautomeric state. By analyzing the compound in a solid-state KBr matrix, we lock the molecule into its thermodynamically preferred lactam form, preventing the solvent-induced spectral blurring seen in solution-phase IR[1].
Key Vibrational Modes
Carbonyl Stretch (Amide I Band): The presence of a strong, sharp absorption band at 1670 cm
−1 is the definitive proof of the 4(3H)-one (lactam) tautomer. If the compound existed primarily as the 4-ol (lactim), this band would be absent, replaced entirely by C=N stretching modes.
N-H Stretching Region: The region between 3100 and 3500 cm
−1
is complex. The primary amine yields two bands (symmetric and asymmetric stretch) around 3320 and 3450 cm
−1
, while the lactam N-H stretch appears as a broader band near 3150 cm
−1
due to extensive solid-state hydrogen bonding.
Table 2: Principal IR Absorptions (KBr Pellet)
Wavenumber (cm
−1
)
Intensity
Vibrational Mode
Diagnostic Significance
3450, 3320
Medium, Sharp
N-H stretch (asym/sym)
Confirms primary -NH
2
group
3150
Medium, Broad
N-H stretch (lactam)
Indicates hydrogen-bonded lactam NH
1670
Strong, Sharp
C=O stretch
Definitive marker for the 4(3H)-one form
1590
Strong
C=N / C=C stretch
Pyrimidine ring skeletal vibrations
1240
Strong
C-O-C asym. stretch
Confirms the presence of the ethoxy ether
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and high-fidelity data, the following protocols must be strictly adhered to.
Protocol A: NMR Sample Preparation
Rationale: Trace water in deuterated solvents will exchange with the -NH
2
and -NH protons, collapsing their signals into the water peak.
Drying: Dry the 6-amino-2-ethoxypyrimidin-4(3H)-one sample in a vacuum oven at 40°C for 12 hours to remove adventitious moisture.
Solvent Preparation: Use ampouled DMSO-
d6
(99.9% isotopic purity) stored over activated 4Å molecular sieves.
Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-
d6
. Sonicate for 2 minutes to ensure complete dissolution.
Acquisition: Acquire the
1
H spectrum at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the broad exchangeable protons.
Protocol B: IR KBr Pellet Preparation
Rationale: Excessive grinding can induce polymorphic transitions or alter the hydrogen-bonding network, shifting the C=O absorption band.
Matrix Preparation: Dry spectroscopic-grade KBr at 110°C overnight. Keep in a desiccator.
Mixing: Weigh 1-2 mg of the pyrimidine analyte and 100 mg of KBr. Transfer to an agate mortar.
Milling: Gently triturate the mixture for exactly 60 seconds. Do not apply excessive downward force.
Pressing: Transfer the fine powder to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent pellet.
Analysis: Scan from 4000 to 400 cm
−1
with a resolution of 4 cm
−1
, accumulating 32 scans against a blank KBr background.
References
Rananaware, P., et al. (2024). "Greener Approach for Synthesis of δ-MnO2 Nanoparticles: Access to Pharmaceutically Important Pyrimidines and their Antimicrobial Activity Studies." ACS Applied Bio Materials. Available at:[Link]
Physicochemical Profiling and Synthetic Workflows for 6-Amino-2-ethoxypyrimidin-4(3H)-one: A Technical Guide for Drug Development
Executive Summary & Structural Elucidation In the landscape of modern drug discovery, pyrimidine scaffolds serve as privileged structures, acting as fundamental building blocks for kinase inhibitors, antiviral agents, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Elucidation
In the landscape of modern drug discovery, pyrimidine scaffolds serve as privileged structures, acting as fundamental building blocks for kinase inhibitors, antiviral agents, and nucleoside analogs. 6-Amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6) is a highly functionalized intermediate that offers unique regioselective handles for downstream derivatization.
A critical aspect of working with this compound is understanding its dynamic structural nature. In solution, 6-amino-2-ethoxypyrimidin-4(3H)-one exhibits lactam-lactim tautomerism. The equilibrium between the 4(3H)-one (lactam) and 4-hydroxypyrimidine (lactim) forms is heavily influenced by solvent polarity and pH. Recognizing this causality is essential for formulation scientists, as the tautomeric state directly dictates the molecule's solubility, hydrogen-bonding capacity, and reactivity in electrophilic aromatic substitutions [1].
Fig 1. Tautomeric equilibrium between the 4(3H)-one (lactam) and 4-ol (lactim) forms.
To predict the pharmacokinetic viability of downstream APIs derived from this scaffold, we must first establish its baseline physicochemical profile. The data below is synthesized from computed descriptors and empirical databases [1, 2].
The negative XLogP3 value (-0.1) indicates a hydrophilic nature, which is typical for highly substituted pyrimidines. The Topological Polar Surface Area (TPSA) of 74.5 Ų falls well within the Lipinski optimal range (< 140 Ų) for oral bioavailability and membrane permeability.
Table 1: Core Physicochemical Properties
Property
Value
Causality / Implication in Drug Design
Molecular Formula
C₆H₉N₃O₂
Provides multiple sites for functionalization (C5, N3, exocyclic amine).
Molecular Weight
155.15 g/mol
Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
XLogP3
-0.1
High hydrophilicity; requires lipophilic functionalization for CNS penetration.
TPSA
74.5 Ų
Optimal for oral absorption; balances aqueous solubility with permeability.
H-Bond Donors
2
Facilitates strong interactions with target kinase hinge regions.
H-Bond Acceptors
4
Enhances solubility and target-site anchoring.
Exact Mass
155.069476 Da
Critical for high-resolution LC-MS (ESI+) validation workflows.
Mechanistic Pathways & Reaction Causality
The most robust method for synthesizing 6-amino-2-ethoxypyrimidin-4(3H)-one is via the Traube Pyrimidine Synthesis [3]. This involves the base-catalyzed condensation of an isourea derivative with a malonic acid derivative.
Causality of Reagent Selection:
O-Ethylisourea Hydrochloride: Acts as the dinucleophile. The ethoxy group is pre-installed, preventing the need for late-stage O-alkylation, which often suffers from poor regioselectivity (O- vs. N-alkylation).
Ethyl Cyanoacetate: Serves as the dielectrophile. The cyano group provides the nitrogen for the C6-amino group upon cyclization, while the ester carbonyl forms the C4-oxo group.
Sodium Ethoxide (NaOEt) in Ethanol: The choice of base and solvent is strictly causal. Using sodium methoxide or methanol would lead to transesterification and the formation of a 2-methoxy impurity. Matching the alkoxide base to the ester/isourea alkyl chain is a non-negotiable requirement for batch purity.
Fig 2. Workflow of the Traube pyrimidine synthesis via O-ethylisourea and ethyl cyanoacetate.
Experimental Protocols: Synthesis and Analytical Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system . The integration of orthogonal analytical techniques ensures that structural isomers (e.g., 4-amino-2-ethoxypyrimidin-6-one) are definitively ruled out.
Preparation of the Alkoxide Base: Under an inert nitrogen atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (10 volumes) at 0 °C to generate sodium ethoxide. Caution: Highly exothermic.
Free-Basing the Isourea: Add O-ethylisourea hydrochloride (1.0 eq) to the sodium ethoxide solution. Stir for 30 minutes at room temperature. The precipitation of NaCl serves as a visual confirmation of the free-basing step.
Condensation: Add ethyl cyanoacetate (1.05 eq) dropwise over 15 minutes.
Cyclization: Heat the reaction mixture to reflux (78 °C) for 6–8 hours. Monitor the disappearance of the acyclic intermediate via TLC (DCM:MeOH 9:1).
Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the residue in water and neutralize to pH 6.5 using 1M HCl. The target compound will precipitate. Filter, wash with cold water, and dry under vacuum at 50 °C.
Protocol B: Self-Validating Analytical Workflow
To guarantee batch integrity, the crude product must pass a multi-modal validation workflow.
RP-HPLC (Purity): Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. The target should elute as a single sharp peak (>98% AUC). The use of TFA suppresses tautomeric peak splitting.
LC-MS (Identity): Electrospray ionization in positive mode (ESI+) must yield a dominant pseudomolecular ion at m/z 156.1 [M+H]⁺.
NMR (Structural Elucidation): ¹H NMR in DMSO-d₆. Look for the characteristic pyrimidine C5-H singlet around δ 5.0–5.5 ppm, the ethoxy quartet/triplet, and the broad D₂O-exchangeable singlets for the -NH₂ and -NH protons.
The 6-amino-2-ethoxypyrimidin-4(3H)-one scaffold is highly versatile. By leveraging the electron-rich nature of the C5 position (due to the electron-donating effects of the C4-oxo and C6-amino groups), chemists can easily perform electrophilic aromatic substitutions, such as halogenation or nitrosation [3].
For instance, nitrosation at C5 followed by reduction yields a 5,6-diaminopyrimidine derivative, which is the immediate precursor for the synthesis of purine analogs and fused bicyclic systems (e.g., xanthines or pteridines) used in oncology and virology.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 146014541, 2-amino-6-ethoxypyrimidin-4(5H)-one" PubChem, [Link]. Accessed 31 March 2026.
U.S. Environmental Protection Agency. "6-Amino-2-ethoxypyrimidin-4(3H)-one Properties" EPA CompTox Chemicals Dashboard, [Link]. Accessed 31 March 2026.
Exploratory
A Technical Guide to Density Functional Theory (DFT) Calculations for 6-amino-2-ethoxypyrimidin-4(3H)-one
Executive Summary In the landscape of modern drug discovery, computational chemistry has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. Density Functional T...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, computational chemistry has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. Density Functional Theory (DFT), a quantum mechanical method, provides a powerful framework for investigating the electronic structure and properties of molecules, offering critical insights that guide rational drug design.[1] This guide presents an in-depth, practical protocol for conducting DFT calculations on 6-amino-2-ethoxypyrimidin-4(3H)-one , a substituted aminopyrimidine of interest in medicinal chemistry.[2] We will move beyond a simple recitation of steps to explain the underlying rationale for methodological choices, ensuring that researchers, scientists, and drug development professionals can not only execute these calculations but also critically evaluate the results. This document is structured to provide a comprehensive workflow, from initial structure preparation to the analysis of key electronic properties relevant to a molecule's therapeutic potential.
Introduction: The "Why" Before the "How"
Before embarking on any computational study, it is crucial to define the scientific questions we aim to answer. For a potential drug candidate like 6-amino-2-ethoxypyrimidin-4(3H)-one, DFT can help elucidate:
Molecular Geometry: What is the most stable three-dimensional conformation of the molecule?
Electronic Properties: Where are the electron-rich and electron-poor regions? This is vital for understanding potential interactions with biological targets.[3]
Reactivity: How chemically stable is the molecule? The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its reactivity.[4][5][6]
Spectroscopic Features: Can we predict its infrared (IR) spectrum to aid in experimental characterization?
By answering these questions, we can build a detailed molecular profile that informs subsequent stages of drug development, such as lead optimization and toxicity prediction.
The Molecule: 6-amino-2-ethoxypyrimidin-4(3H)-one
The molecule of interest is a pyrimidine derivative. The pyrimidine scaffold is a common feature in many biologically active compounds, including several approved drugs. The substituents—an amino group, an ethoxy group, and a carbonyl group—will dictate its electronic properties and potential for intermolecular interactions, such as hydrogen bonding.
A critical first step is to consider the possibility of tautomerism. For 6-amino-2-ethoxypyrimidin-4(3H)-one, several tautomeric forms could exist, and it is essential to identify the most stable tautomer under physiological conditions, as this will be the biologically relevant form. DFT calculations are an excellent tool for determining the relative energies of different tautomers.
Theoretical Foundations: A Practical Overview of DFT
DFT is a computational method used to investigate the electronic structure of many-body systems.[7] It is based on the principle that the total energy of a system is a unique functional of its electron density.[7] This approach is computationally more tractable than traditional wavefunction-based methods while often providing a good balance of accuracy and computational cost.[8][9]
Key Components: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set .[10]
Exchange-Correlation Functionals: Since the exact form of the exchange-correlation functional is unknown, a wide variety of approximations have been developed.[7][11] These are often categorized in a "Jacob's Ladder" of increasing complexity and accuracy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals.[10] For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often provide a good balance of accuracy and efficiency.
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in a calculation.[12][13] Larger basis sets provide a more accurate description of the electronic structure but at a higher computational cost.[14][15] Pople-style basis sets (e.g., 6-31G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. The addition of polarization functions (e.g., the 'd' in 6-31G(d) or '') and diffuse functions (e.g., '+') can be crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions.[14]
A Validated Computational Workflow
This section outlines a step-by-step protocol for performing DFT calculations on 6-amino-2-ethoxypyrimidin-4(3H)-one. This workflow is designed to be a self-validating system, with checks at each stage to ensure the reliability of the results.
Workflow Overview
Caption: Conceptual diagram of MEP-guided drug-receptor interactions.
Conclusion
This guide has provided a comprehensive and scientifically grounded protocol for performing DFT calculations on 6-amino-2-ethoxypyrimidin-4(3H)-one. By following this workflow and understanding the rationale behind the choice of functionals, basis sets, and solvent models, researchers can generate reliable and insightful data. These computational results, particularly the analysis of the HOMO-LUMO gap and the molecular electrostatic potential map, offer a powerful lens through which to evaluate the potential of a molecule as a drug candidate, thereby accelerating the journey from molecular concept to therapeutic reality.
References
Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]
Q-Chem. 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]
Junaid, M., et al. (n.d.). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]
Cancès, E., et al. (2023, September 15). On basis set optimisation in quantum chemistry. ESAIM: Proceedings and Surveys. [Link]
Gunceler, D., et al. (2014, February 26). Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. The Journal of Chemical Physics. [Link]
Li, J. (n.d.). Basis Set Selection for Molecular Calculations. Ju Li Group. [Link]
ResearchGate. (2018, November 30). Implicit and Explicit Solvation Models in DFT?[Link]
Skyner, R. E., et al. (2017, February 28). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. Journal of Chemical Theory and Computation. [Link]
Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
NextSDS. 6-Amino-2-ethoxypyrimidin-4(3H)-one — Chemical Substance Information. [Link]
Wang, B., et al. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]
Omixium. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry?[Link]
Research Repository UCD. Electrostatics in proteins and protein-ligand complexes. [Link]
Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. [Link]
ChemRxiv. A Brief Review of Density Functional Theory and Solvation Model. [Link]
OSTI.gov. (2014, February 26). Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. [Link]
ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. [Link]
Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]
Burke Group. (2008, December 15). Which functional should I choose?[Link]
ChemRxiv. (2023, May 30). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]
Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics. [Link]
PMC. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
YouTube. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. [Link]
Reddit. (2020, October 15). B3LYP vs other functionals. [Link]
UNIUD. (2025, January 3). Bluues_cplx: Electrostatics at Protein–Protein andProtein–Ligand Interfaces. [Link]
ChemRxiv. Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. [Link]
PubChem. (2026, March 7). 2-amino-6-ethoxypyrimidin-4(5H)-one. [Link]
YouTube. (2023, September 18). Basics of performing DFT calculations with Q-Chem. [Link]
University of Delaware. Electrostatic Potential Surfaces with PyMOL. [Link]
Reddit. (2023, January 7). Without researching it: what would you assume is, on average, the best performing DFT method for optimizing ground state structures of organic molecules?[Link]
ResearchGate. (2018, July 7). How do I choose the exchange correlation functional for an organic compound?[Link]
The Royal Society of Chemistry. Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp. [Link]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyrimidine Analogs in Pyrimidine Biosynthesis: A Case Study Approach
For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Novel Pyrimidine Biosynthesis Inhibitors The de novo pyrimidine biosynthesis pathway is a fundamental and highly co...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Novel Pyrimidine Biosynthesis Inhibitors
The de novo pyrimidine biosynthesis pathway is a fundamental and highly conserved metabolic route essential for the production of nucleotide building blocks for DNA and RNA synthesis.[1][2] This makes it a critical pathway for cellular proliferation and survival.[3] Consequently, targeting enzymes within this pathway has emerged as a successful strategy in the development of therapeutics for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][3]
This guide provides a comprehensive framework for characterizing the mechanism of action of novel pyrimidine analogs, using the hypothetical compound 6-amino-2-ethoxypyrimidin-4(3H)-one as a case study. While specific data for this compound is not prevalent in current literature, the principles and methodologies outlined herein offer a robust roadmap for its investigation, with a particular focus on the well-established enzymatic target, Dihydroorotate Dehydrogenase (DHODH).
I. The Pyrimidine Biosynthesis Pathway: A Prime Therapeutic Target
The de novo synthesis of pyrimidines culminates in the formation of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. In animals, this pathway involves a series of enzymatic steps, with key enzymes being regulated to meet cellular demand.[4][5]
A critical enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth and only mitochondrial step: the oxidation of dihydroorotate to orotate.[3][4] DHODH is a flavin-dependent mitochondrial enzyme.[3][6] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, renders them particularly vulnerable to the inhibition of this pathway.[3]
Below is a diagram illustrating the core steps of the de novo pyrimidine biosynthesis pathway and the central role of DHODH.
Figure 2: A logical workflow for characterizing a potential DHODH inhibitor.
IV. Advanced Characterization (Optional)
Should the initial results be promising, further studies can provide deeper insights into the compound's mechanism of action.
Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing the DHODH assay with varying concentrations of both the substrate (dihydroorotate) and the inhibitor.
Structural Biology: Co-crystallize 6-amino-2-ethoxypyrimidin-4(3H)-one with DHODH to elucidate the binding mode at an atomic level.
Metabolomics: Analyze the intracellular levels of pyrimidine pathway metabolites in compound-treated cells to confirm the metabolic block at DHODH.
V. Conclusion
While the specific activity of 6-amino-2-ethoxypyrimidin-4(3H)-one is yet to be reported, the framework presented in this guide provides a scientifically rigorous and validated approach to elucidate its mechanism of action within the pyrimidine biosynthesis pathway. By systematically progressing from direct enzyme inhibition assays to cell-based rescue experiments, researchers can confidently determine if this novel pyrimidine analog, or any other, functions as a targeted inhibitor of DHODH. This structured approach, grounded in established methodologies, is paramount for the successful advancement of new chemical entities in the drug development pipeline.
References
Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?
West, T. P. (2023). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. International Journal of Molecular Sciences, 24(22), 16194.
ACS Chemical Biology. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth.
ResearchGate. Pyrimidine biosynthetic pathway and its enzymes.
PMC. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection.
PMC. Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
Application Note: De Novo Synthesis of 6-Amino-2-ethoxypyrimidin-4(3H)-one
Executive Summary & Mechanistic Design The construction of highly functionalized pyrimidine scaffolds is a cornerstone of medicinal chemistry, providing the core pharmacophore for numerous kinase inhibitors and biologica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Design
The construction of highly functionalized pyrimidine scaffolds is a cornerstone of medicinal chemistry, providing the core pharmacophore for numerous kinase inhibitors and biologically active compounds. 6-Amino-2-ethoxypyrimidin-4(3H)-one (CAS 53557-49-6) is a critical intermediate in these workflows.
This application note details a robust, scalable, and self-validating protocol for its synthesis via the base-catalyzed cyclocondensation of O-ethylisourea with ethyl cyanoacetate. This pathway leverages classic Traube pyrimidine synthesis principles , optimizing for high atom economy and regioselectivity. The synthesis relies on the sequential nucleophilic attack of the amidine nitrogens of O-ethylisourea onto the cyano and ester moieties of ethyl cyanoacetate, followed by a thermodynamically driven intramolecular aromatization .
Figure 1: Mechanistic workflow for synthesizing 6-amino-2-ethoxypyrimidin-4(3H)-one.
Quantitative Reagent Matrix
To ensure a self-validating system, the stoichiometry must be strictly controlled. Two equivalents of base are required: the first to liberate the free isourea from its hydrochloride salt, and the second to deprotonate the α-carbon of the ethyl cyanoacetate.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Functional Role
O-Ethylisourea HCl
124.57
1.00
12.46 g
Electrophilic/Nucleophilic core
Ethyl Cyanoacetate
113.11
1.00
11.31 g
C-C-C building block
Sodium Ethoxide (21% wt in EtOH)
68.05
2.10
~70.0 mL
Base / Catalyst
Absolute Ethanol
46.07
Solvent
100.0 mL
Reaction Medium
Glacial Acetic Acid
60.05
~1.20
to pH 5.5
Selective Neutralization
Step-by-Step Synthesis Protocol
Step 1: System Purging & Solvent Preparation
Action: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet. Add 100 mL of anhydrous absolute ethanol.
Causality: Moisture must be rigorously excluded. Water outcompetes the cyanoacetate for the isourea intermediate, leading to the irreversible hydrolysis of O-ethylisourea into urea, which drastically reduces the yield.
Self-Validation: The system should maintain a positive argon pressure. The ethanol must remain optically clear.
Step 2: Base Activation and In Situ Free-Basing
Action: Introduce 70 mL of the 21% wt. sodium ethoxide solution. Cool the flask to 0–5 °C using an ice-water bath. Slowly add 12.46 g of O-ethylisourea hydrochloride in small portions over 15 minutes.
Causality: The hydrochloride salt is utilized for its shelf stability. The first equivalent of NaOEt neutralizes the HCl, generating the highly nucleophilic free O-ethylisourea in situ. The low temperature prevents the volatile free base from degrading.
Self-Validation: A fine white precipitate of sodium chloride (NaCl) will immediately form upon addition, visually confirming the successful deprotonation of the salt.
Step 3: Electrophile Addition
Action: Maintain the temperature at 0–5 °C. Add 11.31 g of ethyl cyanoacetate dropwise via an addition funnel over 30 minutes.
Causality: The second equivalent of NaOEt deprotonates the highly acidic methylene protons of ethyl cyanoacetate. Dropwise addition prevents localized exothermic spikes, which could lead to unwanted self-condensation (dimerization) of the cyanoacetate.
Self-Validation: The reaction mixture will transition from a white suspension to a pale yellow slurry as the acyclic amidine-cyanoacetate adduct begins to form.
Step 4: Thermal Cyclocondensation
Action: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (78 °C) for 5 hours.
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular ring closure. The primary amine attacks the cyano group, followed by tautomerization to yield the aromatic pyrimidine core .
Self-Validation: As the reaction progresses, a dense, off-white precipitate of the pyrimidin-4-olate sodium salt will form, significantly increasing the viscosity of the mixture.
Step 5: Selective Neutralization and Isolation
Action: Cool the mixture to room temperature and concentrate it under reduced pressure to remove ~70% of the ethanol. Dissolve the resulting paste in 150 mL of ice-cold distilled water. Carefully adjust the pH to 5.5 using glacial acetic acid.
Causality: Glacial acetic acid is specifically chosen over mineral acids (e.g., HCl) because it is mild enough to protonate the pyrimidine core without cleaving the acid-sensitive 2-ethoxy ether linkage. Stronger acids would cause hydrolysis, yielding the undesired 4-amino-2,6-dihydroxypyrimidine byproduct .
Self-Validation: Upon reaching pH 5.5, the neutral 6-amino-2-ethoxypyrimidin-4(3H)-one will rapidly crash out of the aqueous solution as a highly pure, crystalline solid.
Step 6: Filtration and Drying
Action: Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 30 mL) followed by cold acetone (20 mL), and dry in a vacuum oven at 50 °C for 12 hours.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met:
1
H NMR (400 MHz, DMSO-
d6
):
δ
11.20 (br s, 1H, NH)
δ
6.45 (br s, 2H, NH
2
)
δ
4.95 (s, 1H, C5-H)
δ
4.20 (q, J = 7.1 Hz, 2H, OCH
2
)
δ
1.28 (t, J = 7.1 Hz, 3H, CH
3
)
Causality of NMR: The diagnostic C5-H singlet at ~4.95 ppm confirms the successful formation of the pyrimidine ring without unwanted substitution at the 5-position. The preservation of the quartet/triplet splitting pattern confirms the 2-ethoxy group survived the acidic workup.
LC-MS (ESI+): Expected
[M+H]+
m/z 156.1.
References
Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine (US5552546A)
Application
Application Note: 6-Amino-2-ethoxypyrimidin-4(3H)-one as a Strategic Precursor for Nucleoside Analogs
Strategic Rationale in Drug Design The development of antiviral and antineoplastic agents heavily relies on the synthesis of base-modified nucleosides and acyclic nucleoside phosphonates (ANPs). Within this domain, 6-ami...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale in Drug Design
The development of antiviral and antineoplastic agents heavily relies on the synthesis of base-modified nucleosides and acyclic nucleoside phosphonates (ANPs). Within this domain, 6-amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6) has emerged as a highly versatile and strategic pyrimidine building block.
Unlike standard cytosine or uracil precursors, the presence of the C2-ethoxy moiety provides distinct synthetic and pharmacokinetic advantages:
Regiocontrol During Alkylation : The steric bulk of the 2-ethoxy group shields the N3 position, heavily biasing electrophilic attack (e.g., alkylation by acyclic sugar mimics) toward the N1 position.
Bioisosteric Stability : Pyrimidin-4-one derivatives are increasingly utilized as bioisosteres for ureas and standard pyrimidines. The 2-alkoxy substitution enhances lipophilicity, improving membrane permeability while demonstrating superior chemical stability in acidic environments, such as simulated gastric fluid ().
Orthogonal Deprotection : Post-alkylation, the 2-ethoxy group can be subjected to acidic hydrolysis to yield the corresponding 2,4-dione (uracil derivative) or displaced by amines to generate 2-amino analogs, offering a divergent pathway to multiple nucleoside families.
Chemical Properties & Structural Data
To ensure accurate stoichiometric calculations and analytical tracking, the foundational physicochemical properties of the precursor are summarized below.
Property
Value / Description
Chemical Name
6-Amino-2-ethoxypyrimidin-4(3H)-one
CAS Registry Number
53557-49-6
Molecular Formula
C₆H₉N₃O₂
Molecular Weight
155.15 g/mol
Appearance
Off-white to pale yellow crystalline powder
Solubility
Soluble in DMF, DMSO, hot Ethanol; Sparingly soluble in Water
Target Application
Precursor for ANPs, modified pyrimidines, and bioisosteres
De Novo Synthesis Workflow
The synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one is optimally achieved via a Traube-style condensation. This route is preferred over the ethoxylation of 6-amino-2-chloropyrimidin-4-one because it avoids the use of highly toxic phosphorus oxychloride (POCl₃) and provides direct, regioselective ring closure.
Figure 1: Traube-style condensation workflow for 6-amino-2-ethoxypyrimidin-4(3H)-one synthesis.
Protocol A: Synthesis of the Pyrimidine Precursor
Causality & Insight: Sodium ethoxide (NaOEt) is utilized not just as a base, but to match the O-ethylisourea leaving group, preventing transesterification side reactions that would occur if methoxide were used.
Step-by-Step Methodology:
Preparation of Free Base : Suspend O-ethylisourea hydrochloride (1.1 eq) in absolute ethanol under an inert N₂ atmosphere. Slowly add a freshly prepared solution of sodium ethoxide (2.2 eq) in ethanol. Stir for 30 minutes at room temperature. The precipitation of NaCl indicates the liberation of the free O-ethylisourea base.
Condensation : Add ethyl cyanoacetate (1.0 eq) dropwise to the suspension over 15 minutes.
Cyclization : Heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours. Monitor the consumption of ethyl cyanoacetate via TLC.
Isolation : Cool the mixture to 0°C. Carefully neutralize the solution with glacial acetic acid to pH 6.0. Crucial: Do not drop the pH below 5.0, as highly acidic conditions may prematurely hydrolyze the 2-ethoxy group.
Purification : Filter the resulting precipitate, wash sequentially with ice-cold water and cold ethanol, and dry under high vacuum at 45°C overnight.
Self-Validation System:
In-Process Control : TLC (DCM:MeOH 9:1) should show the disappearance of the starting material and the formation of a new UV-active spot at R_f ~0.45.
Analytical Confirmation : Confirm identity via LC-MS. The expected mass-to-charge ratio is m/z [M+H]⁺ = 156.1. ¹H NMR (DMSO-d₆) should display a distinct triplet-quartet pattern for the ethoxy group at ~1.2 ppm and ~4.2 ppm, respectively.
Application: Regioselective Alkylation for Nucleoside Analogs
The primary utility of this precursor is its conversion into acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents ().
Protocol B: N1-Alkylation with an Acyclic Side Chain
Causality & Insight: Alkylation of pyrimidin-4-ones inherently risks forming a mixture of N1, N3, and O4 isomers. By utilizing Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH), the softer potassium counterion increases the nucleophilicity of the N1 nitrogen relative to the O4 oxygen. Furthermore, the 2-ethoxy group sterically shields the N3 position, driving the reaction toward the desired N1-alkylated product.
Step-by-Step Methodology:
Deprotonation : Suspend 6-amino-2-ethoxypyrimidin-4(3H)-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at 80°C for 30 minutes to generate the potassium salt.
Alkylation : Dropwise, add the alkylating agent (e.g., 2-bromoethyl acetate or a phosphonate-protected synthon like DES-PMP) (1.2 eq).
Reaction : Maintain stirring at 80°C for 12 hours under N₂.
Workup : Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification : Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).
Self-Validation System:
Structural Verification : ¹H NMR is critical here. The disappearance of the pyrimidine N1-H proton and the downfield shift of the alkyl chain's methylene protons confirm successful N-alkylation. ¹³C NMR must be used to rule out O-alkylation (the C4 carbonyl carbon should remain at ~160-165 ppm; an O-alkylated product would shift this carbon significantly).
Intracellular Activation & Mechanism of Action
Once the synthesized nucleoside analog is administered, it functions as a prodrug. It must undergo an intracellular phosphorylation cascade to become pharmacologically active ().
Figure 2: Intracellular phosphorylation cascade and chain termination mechanism of nucleoside analogs.
Mechanistic Causality : The active triphosphate analog structurally mimics natural deoxynucleotide triphosphates (dNTPs). However, because the acyclic or modified sugar moiety lacks a functional 3'-hydroxyl group, the viral DNA polymerase cannot form the next 5'-3' phosphodiester bond. This results in obligate chain termination, halting viral replication.
References
Lu, H., et al. (2014). "2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Holý, A., et al. (2003). "5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines Acyclic Nucleoside Phosphonate Analogues with Antiviral Activity." Journal of Medicinal Chemistry. URL:[Link]
Wikipedia Contributors. (2024). "Nucleoside analogue." Wikipedia, The Free Encyclopedia. URL: [Link]
Method
Catalytic Pathways to 6-amino-2-ethoxypyrimidin-4(3H)-one: A Guide for Synthetic Chemists
Introduction: The Significance of Substituted Pyrimidinones The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, 6-amino-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Substituted Pyrimidinones
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, 6-amino-2-ethoxypyrimidin-4(3H)-one is a highly functionalized pyrimidinone derivative with significant potential as a building block in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. The strategic placement of the amino and ethoxy groups offers multiple points for further chemical modification, making efficient and selective synthetic routes to this compound highly valuable for researchers in the pharmaceutical and life sciences industries.
This comprehensive guide provides detailed application notes and protocols for the catalytic preparation of 6-amino-2-ethoxypyrimidin-4(3H)-one. We will explore a robust, multi-step synthetic strategy that leverages modern catalytic methods to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related pyrimidinone derivatives.
Synthetic Strategy Overview: A Two-Pronged Catalytic Approach
The synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one can be efficiently achieved through a two-stage catalytic approach. The first stage involves the construction of a key intermediate, 2-ethoxy-6-chloropyrimidin-4(3H)-one, followed by a transition metal-catalyzed amination in the second stage. This strategy allows for precise control over the introduction of the desired functional groups.
Figure 1: Proposed two-stage synthetic workflow for 6-amino-2-ethoxypyrimidin-4(3H)-one.
Stage 1: Synthesis of 2-Ethoxy-6-chloropyrimidin-4(3H)-one
The initial phase of the synthesis focuses on the preparation of a key halo-pyrimidinone intermediate. This is achieved through a classical cyclocondensation reaction to form the pyrimidine core, followed by a chlorination step.
Protocol 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This protocol describes a cyclocondensation reaction to form the dihydroxypyrimidine ring system. The choice of O-ethylisourea as a reactant directly installs the desired 2-ethoxy group.
Materials:
Diethyl malonate
O-Ethylisourea hydrochloride
Sodium ethoxide (freshly prepared)
Anhydrous ethanol
Glacial acetic acid
Procedure:
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol.
To this solution, add O-ethylisourea hydrochloride and stir until a homogeneous solution is obtained.
Slowly add diethyl malonate to the reaction mixture at room temperature.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Filter the precipitate and wash with cold ethanol.
Dissolve the solid in water and neutralize with glacial acetic acid to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield 2-ethoxy-4,6-dihydroxypyrimidine.
Protocol 2: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine
This step converts the dihydroxy intermediate into the more reactive monochloro derivative. The use of a chlorinating agent like phosphoryl chloride is a standard and effective method for this transformation.[2]
Materials:
2-Ethoxy-4,6-dihydroxypyrimidine
Phosphoryl chloride (POCl₃)
N,N-Dimethylaniline (as a catalyst)
Toluene (anhydrous)
Saturated sodium bicarbonate solution
Dichloromethane
Procedure:
In a fume hood, suspend 2-ethoxy-4,6-dihydroxypyrimidine in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
Add a catalytic amount of N,N-dimethylaniline to the suspension.
Carefully add phosphoryl chloride dropwise to the mixture at room temperature with vigorous stirring.
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction should become a clear solution.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-ethoxy-6-chloropyrimidin-4(3H)-one.
Stage 2: Catalytic Amination of 2-Ethoxy-6-chloropyrimidin-4(3H)-one
The final step in the synthesis is the introduction of the amino group at the C6 position via a transition metal-catalyzed cross-coupling reaction. Both palladium and copper-based catalytic systems are effective for this transformation.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] The choice of ligand is crucial for achieving high yields and preventing side reactions.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Palladium-Catalyzed Amination
This protocol utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the amination. Benzophenone imine can be used as an ammonia equivalent.
To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., argon).
Add a solution of 2-ethoxy-6-chloropyrimidin-4(3H)-one in anhydrous toluene, followed by benzophenone imine.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
Upon completion, cool the mixture to room temperature and quench with water.
Add 1 M HCl to hydrolyze the imine and stir for 1 hour.
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography to yield 6-amino-2-ethoxypyrimidin-4(3H)-one.
Method B: Copper-Catalyzed Amination
Copper-catalyzed C-N cross-coupling reactions offer a more economical alternative to palladium-based systems. These reactions often proceed under milder conditions.[4]
Protocol 4: Copper-Catalyzed Amination
This protocol employs a copper(I) iodide catalyst with a suitable ligand. Aqueous ammonia can be used as the nitrogen source.
Materials:
2-Ethoxy-6-chloropyrimidin-4(3H)-one
Aqueous ammonia (28-30%)
Copper(I) iodide (CuI)
L-Proline
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Procedure:
In a sealed tube, combine 2-ethoxy-6-chloropyrimidin-4(3H)-one, CuI, L-proline, and K₂CO₃.
Add DMSO and aqueous ammonia to the tube.
Seal the tube and heat the reaction mixture to 80-90 °C for 24-48 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction to room temperature and dilute with water.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the residue by column chromatography to afford the desired product.
Data Summary and Comparison
The choice of catalytic method will depend on factors such as cost, catalyst availability, and substrate sensitivity. The following table provides a general comparison of the two amination methods.
Parameter
Palladium-Catalyzed (Buchwald-Hartwig)
Copper-Catalyzed
Catalyst Cost
Higher
Lower
Ligand
Bulky phosphines (e.g., Xantphos)
Simple ligands (e.g., L-Proline)
Reaction Temp.
Typically higher (100-110 °C)
Generally milder (80-90 °C)
Reaction Time
Often shorter (12-24 h)
Can be longer (24-48 h)
Substrate Scope
Broad, well-established
Good, but can be more substrate-dependent
Ammonia Source
Ammonia equivalents (e.g., imines) or aqueous ammonia
Aqueous ammonia
Conclusion and Future Perspectives
The catalytic synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one presented here offers a reliable and adaptable approach for obtaining this valuable building block. The two-stage strategy, involving the preparation of a halo-pyrimidinone intermediate followed by a transition metal-catalyzed amination, provides a high degree of control and flexibility. Both palladium and copper-catalyzed methods for the final amination step have their respective advantages, allowing researchers to choose the most suitable protocol based on their specific needs and resources.
Future research in this area may focus on the development of one-pot cyclocondensation reactions that directly yield the target molecule from simple precursors, thereby improving the overall efficiency of the synthesis. Additionally, the exploration of novel and more active catalyst systems for the amination step could lead to even milder reaction conditions and shorter reaction times.
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
One-Pot Syntheses with 2-Substituted 6-Aminopyrimidin- 4(3H). (n.d.). ResearchGate. Retrieved from [Link]
Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. (2024). ACS Publications. Retrieved from [Link]
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing. Retrieved from [Link]
CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). National Center for Biotechnology Information. Retrieved from [Link]
One-Pot Syntheses with 2-Substituted 6-Aminopyrimidin-4(3H)-ones: New 5-Aryl-5,8,9,10-tetrahydropyrimido[4,5-b]-quinoline-4,6(3H,7H)-diones and 5,5′-(Arylmethylene)-bis[6-. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/257850811_One-Pot_Syntheses_with_2-Substituted_6-Aminopyrimidin-43H-ones_New_5-Aryl-58910-tetrahydropyrimido45-b-quinoline-463H7H-diones_and_55'-Arylmethylene-bis6-amino-2-methylpyrimidin-43H-ones
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. (2019). PubMed. Retrieved from [Link]
A Mild and Practical Copper-Catalyzed Amination of Halothiophenes. (2026). ResearchGate. Retrieved from [Link]
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (n.d.). Semantic Scholar. Retrieved from [Link]
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved from [Link]
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. Retrieved from [Link]
. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from [Link]
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). PubMed. Retrieved from [Link]
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Ain Shams University. Retrieved from [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. (n.d.). Sci-Hub. Retrieved from [Link]
Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors. (2018). PubMed. Retrieved from [Link]
Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv. Retrieved from [Link]
Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). University of Dundee. Retrieved from [Link]
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2021). MDPI. Retrieved from [Link]
Copper-Catalyzed Amination of Aryl Halides with Aqueous Ammonia under Mild Conditions. (n.d.). ResearchGate. Retrieved from [Link]
Copper-catalyzed synthesis of α-amino nitriles through methyl transfer from DMF to aromatic amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (n.d.). Semantic Scholar. Retrieved from [Link]
An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. (n.d.). University of British Columbia. Retrieved from [Link]
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025). ResearchGate. Retrieved from [Link]
Topic: Chromatographic Separation Strategies for 6-amino-2-ethoxypyrimidin-4(3H)-one: From Analytical Purity to Preparative Isolation
An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Author's Foreword The purification and analysis of heterocyclic compounds are cornerstones of...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Author's Foreword
The purification and analysis of heterocyclic compounds are cornerstones of pharmaceutical development. 6-amino-2-ethoxypyrimidin-4(3H)-one, a substituted pyrimidine, represents a class of molecules that are rich in functionality and potential biological activity. However, the very features that make them interesting—multiple heteroatoms, hydrogen bonding capabilities, and inherent polarity—present distinct challenges for chromatographic separation.
This guide is structured not as a rigid set of instructions, but as a strategic workflow. It is designed to walk you through the logical process of method development, from initial analytical screening to potential scale-up for purification. We will explore the causality behind each experimental choice, explaining why a particular column, mobile phase, or technique is selected. Our goal is to empower you with the foundational knowledge to not only replicate these methods but to adapt and troubleshoot them for your own unique applications. Every protocol herein is designed as a self-validating system, incorporating system suitability checks to ensure the trustworthiness and reproducibility of your results.
Understanding the Analyte: 6-amino-2-ethoxypyrimidin-4(3H)-one
Before any method development can begin, a thorough understanding of the target molecule is paramount.
Structure: The molecule contains a pyrimidine core, a primary amine (-NH2), an ethoxy group (-OCH2CH3), and a ketone/enol tautomer system.
Anticipated Properties:
Polarity: The presence of the amino group and the pyrimidinone ring makes the molecule inherently polar. This is a critical factor influencing its chromatographic behavior.
Aqueous Solubility: Likely to have moderate to good solubility in aqueous and polar organic solvents.
pH Sensitivity: The primary amine (a weak base) and the pyrimidinone ring mean the molecule's overall charge and polarity will be highly dependent on the pH of the mobile phase. This can be exploited to manipulate retention and peak shape.[1]
UV Absorbance: The conjugated ring system suggests strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection a suitable choice.
The primary challenge in separating this compound often stems from its high polarity, which can lead to poor retention on traditional nonpolar stationary phases (like C18) in reversed-phase chromatography.[2][3]
The Strategic Approach to Method Development
A logical, structured workflow is essential for efficient and effective method development. The following diagram outlines the decision-making process we will follow.
Caption: Logical workflow for HPLC method development.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique
RP-HPLC is the most common starting point for small molecule analysis due to its robustness and wide applicability.[4][5] However, for a polar compound like 6-amino-2-ethoxypyrimidin-4(3H)-one, standard C18 columns may provide insufficient retention.
Causality Behind Component Selection
Stationary Phase (Column):
Standard C18: While a good initial screen, expect early elution.
Polar-Embedded/Endcapped C18: This is the recommended starting point. These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain or at the silica surface.[3] This allows the stationary phase to be more wettable with highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) to enhance the retention of polar analytes.[6]
Mobile Phase:
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity and better UV transparency.
Aqueous Component & pH: This is the most critical parameter. The amino group on the pyrimidine ring will be protonated (positively charged) at acidic pH. Operating at a low pH (e.g., 2.5-3.5) with a buffer is crucial.
Why? Protonating the amine increases the molecule's overall polarity, which might seem counterintuitive for retention in RP-HPLC. However, it prevents peak tailing caused by the interaction of the basic amine with acidic residual silanols on the silica backbone of the column.[7] Using a buffer ensures the pH remains constant, leading to reproducible retention times.[6]
Buffer Selection: A phosphate buffer is excellent for its buffering capacity.[7][8] For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.[9][10]
Detailed Protocol: RP-HPLC Purity Assessment
This protocol is designed to provide robust separation of the main peak from potential impurities.
Instrumentation and Materials:
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: Water/Acetonitrile (90:10 v/v).
Procedure:
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
HPLC System Setup:
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
Set the detector to monitor at the UV maximum of the analyte (e.g., 254 nm or a wavelength determined by PDA scan).
Chromatographic Conditions:
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
5 µL
Detection
UV at 254 nm
Run Time
25 minutes
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
15.0
50
50
18.0
5
95
20.0
5
95
20.1
95
5
25.0
95
5
System Suitability Test (SST): Before analyzing samples, inject a standard solution five times. The system is ready when the relative standard deviation (RSD) for the peak area is <2.0%, and the USP tailing factor for the main peak is <1.5.
Data Analysis: Integrate all peaks and calculate the purity of the main component by the area percent method.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative Strategy
When an analyte is too polar for adequate retention in RP-HPLC, HILIC is the method of choice.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Mechanism of Separation in HILIC
The primary mechanism is the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.
Caption: Analyte partitioning in HILIC mode.
Detailed Protocol: HILIC for Enhanced Retention
This protocol is ideal for baseline separation of the target compound from highly polar impurities.
Instrumentation and Materials:
HPLC system as previously described.
Column: Amide-phase HILIC column, 4.6 x 100 mm, 3 µm particle size.
Mobile Phase A: Acetonitrile/Water (95:5 v/v) with 10 mM Ammonium Formate, pH 3.5.
Mobile Phase B: Acetonitrile/Water (50:50 v/v) with 10 mM Ammonium Formate, pH 3.5.
Sample Diluent: Acetonitrile/Water (75:25 v/v).
Procedure:
Sample Preparation: Prepare a 0.5 mg/mL solution in the sample diluent. Note: The diluent must have a high organic content to be compatible with the mobile phase and ensure good peak shape.
HPLC System Setup:
Equilibrate the column thoroughly with the initial mobile phase conditions. HILIC equilibration can be slower than RP-HPLC.
Chromatographic Conditions:
Parameter
Setting
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Injection Volume
3 µL
Detection
UV at 254 nm
Run Time
20 minutes
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
100
0
12.0
50
50
15.0
50
50
15.1
100
0
20.0
100
0
System Suitability and Data Analysis: Perform SST and data analysis as described in the RP-HPLC protocol.
Comparative Data Summary
The following table provides a hypothetical but realistic comparison of expected results from the different methods, aiding in the selection of the most appropriate technique for a given analytical goal.
Strategy
Recommended Column
Expected Retention Factor (k')
Pros
Cons
Standard RP-HPLC
C18
< 1
Universally available.
Poor retention, risk of co-elution with the void volume.[2]
May still have limitations with very polar impurities.
HILIC
Amide or Amino Phase
> 3
Excellent retention for polar compounds, orthogonal selectivity to RP.[2]
Can have longer equilibration times; sensitive to water content in sample.[4]
Considerations for Preparative Chromatography
Scaling up an analytical method for purification requires careful consideration. The optimized RP-HPLC method is often the most straightforward to scale.
Column Loading: Determine the maximum amount of sample that can be loaded onto the column without sacrificing resolution.
Mobile Phase: Avoid non-volatile buffers like phosphate. Switch to volatile systems like formic acid or trifluoroacetic acid (TFA) to facilitate solvent removal after fractionation.
Flow Rate and Gradient: Adjust the flow rate and gradient time proportionally to the column dimensions to maintain separation.
Conclusion
The successful chromatographic separation of 6-amino-2-ethoxypyrimidin-4(3H)-one is readily achievable through a systematic and logical approach to method development. For routine purity analysis, an optimized Reversed-Phase HPLC method using a polar-endcapped C18 column and an acidic mobile phase offers the best balance of performance, robustness, and ease of use. In cases where enhanced retention is needed or for separating highly polar impurities, HILIC provides an excellent orthogonal strategy . By understanding the physicochemical properties of the analyte and the principles of chromatography, researchers can confidently develop and validate methods that ensure the quality and integrity of their materials.
References
Jandera, P., & Churáček, J. (1984). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection.
BenchChem. (2025).
NextSDS. (2026). 6-Amino-2-ethoxypyrimidin-4(3H)
BenchChem. (2025).
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
SIELC Technologies. (2018). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. SIELC Technologies.
BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
applications of 6-amino-2-ethoxypyrimidin-4(3H)-one in medicinal chemistry
Advanced Applications of 6-Amino-2-ethoxypyrimidin-4(3H)-one in Medicinal Chemistry: From Scaffold Design to Kinase Inhibitor Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Applications of 6-Amino-2-ethoxypyrimidin-4(3H)-one in Medicinal Chemistry: From Scaffold Design to Kinase Inhibitor Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Application Note & Experimental Protocol Guide.
Executive Summary & Structural Rationale
As a Senior Application Scientist in drug discovery, I often emphasize that the success of a medicinal chemistry campaign hinges on the selection of a highly tunable, pharmacologically privileged scaffold. 6-Amino-2-ethoxypyrimidin-4(3H)-one (AEP) (CAS 53557-49-6) represents one such highly versatile building block.
The pyrimidine-4-one core is a classic bioisostere for the purine and pyrimidine rings found in ATP and natural nucleosides. The specific functionalization of AEP offers a triad of advantages for structure-based drug design:
The 2-Ethoxy Group: Increases the overall lipophilicity of the scaffold, enhancing membrane permeability while acting as a weak hydrogen bond acceptor.
The 6-Amino and 4-Oxo Motif: Provides a critical bidentate hydrogen-bonding donor/acceptor pair. This exact motif is required to anchor the molecule into the "hinge region" of kinase ATP-binding pockets[1].
The C5 Position: The electron-donating effects of the 6-amino and 4-oxo groups render the C5 carbon highly nucleophilic, making it an ideal site for electrophilic halogenation and subsequent cross-coupling to explore the hydrophobic pockets of target enzymes.
AEP and its bicyclic derivatives (such as pyrrolopyrimidines) have been successfully utilized in the rational design of inhibitors targeting Cyclin-Dependent Kinases (CDKs), Axl receptor tyrosine kinases, and Janus kinases (JAK2)[2][3].
The derivatization of the AEP scaffold yields profound shifts in target affinity. Table 1 summarizes the binding affinities of various AEP-derived structural classes against key oncogenic kinases, demonstrating how targeted modifications at the C5 and N6 positions drive nanomolar potency.
Table 1: Comparative Binding Affinities of AEP-Derived Scaffolds
To transform AEP into a potent kinase inhibitor, medicinal chemists typically employ a two-step functionalization workflow: C5-halogenation followed by palladium-catalyzed cross-coupling.
Workflow for AEP derivatization via C5-halogenation and Suzuki-Miyaura cross-coupling.
Protocol 1: Electrophilic C5-Bromination of AEP
Causality & Rationale: Direct bromination at the C5 position is achieved using N-Bromosuccinimide (NBS). The reaction is performed at 0°C in a polar aprotic solvent (DMF) to suppress competitive N-bromination at the 6-amino group and prevent oxidative degradation of the pyrimidine ring.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of 6-amino-2-ethoxypyrimidin-4(3H)-one in 25 mL of anhydrous DMF under an inert argon atmosphere.
Cooling: Cool the reaction vessel to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.
Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of recrystallized NBS in 10 mL of DMF. Add this solution dropwise over 30 minutes via an addition funnel. Crucial: Slow addition prevents thermal spikes that drive N-bromination.
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature.
Quenching & Workup: Pour the mixture into 150 mL of ice-cold distilled water. The 5-bromo-AEP intermediate will precipitate as a white/off-white solid. Filter under a vacuum and wash with cold water (3 x 20 mL).
Self-Validation System:
In-Process Control: Analyze an aliquot via LC-MS. The appearance of an
M
and
M+2
isotopic cluster of equal intensity (characteristic of a single bromine atom) at the expected mass confirms mono-bromination. The disappearance of the starting material peak (
m/z
155) validates reaction completion.
Causality & Rationale: To build the hydrophobic tail necessary for kinase hinge-region binding, the 5-bromo-AEP is coupled with an aryl boronic acid. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand structurally shields the palladium center, preventing catalyst poisoning by the basic nitrogen atoms of the pyrimidine ring.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 5.0 mmol of 5-bromo-AEP, 6.0 mmol (1.2 eq) of the desired aryl boronic acid, and 15.0 mmol (3.0 eq) of anhydrous K₂CO₃.
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). The water is essential to activate the boronic acid into the reactive boronate species.
Catalyst Addition: Add 0.25 mmol (5 mol%) of Pd(dppf)Cl₂. Purge the flask with argon for 5 minutes.
Heating: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).
Self-Validation System:
Post-Reaction QC: The final product is validated via ¹H-NMR. The complete disappearance of the sharp C5-proton singlet (typically around 7.8 ppm in the unsubstituted AEP) and the emergence of the aryl multiplet (7.2–8.0 ppm) confirms successful C-C bond formation.
Pharmacological Pathway: CDK Inhibition
Once synthesized, AEP-derived inhibitors exert their effect by competitively binding to the ATP pocket of kinases. For example, in the context of cancer therapeutics, inhibiting CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the cell cycle at the G1/S checkpoint[1].
Mechanism of action for AEP-derived CDK inhibitors blocking the G1/S cell cycle transition.
Application Notes & Protocols: Utilizing 6-Amino-2-ethoxypyrimidin-4(3H)-one in Palladium-Catalyzed Heterocyclic Cross-Coupling Reactions
Introduction: The Pyrimidinone Scaffold in Modern Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast number of FDA-approved drugs.[1][2] Its deri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrimidinone Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast number of FDA-approved drugs.[1][2] Its derivatives are celebrated as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[3][4] The functionalization of these scaffolds is therefore a critical task in the generation of novel molecular entities for drug development pipelines.[5][6]
6-Amino-2-ethoxypyrimidin-4(3H)-one is a versatile building block featuring multiple reactive handles for chemical elaboration. The C6-amino group serves as a potent nucleophile for C-N bond formation, while the pyrimidinone ring, particularly the C5 position, can be activated for C-C bond formation. This guide provides detailed protocols and expert insights into leveraging this scaffold in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer a robust platform for the synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.[5][7]
Core Concepts: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[8] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[9][10][11] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The generalized cycle consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The success of any cross-coupling reaction is critically dependent on the judicious selection of the palladium source, ligand, base, and solvent. The ligand, in particular, stabilizes the palladium center and modulates its reactivity, influencing reaction rates and selectivity.[5][12]
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and vinyl-aryl structures.[13] To utilize 6-amino-2-ethoxypyrimidin-4(3H)-one in this reaction, the C5 position must first be functionalized with a leaving group, typically a halide. N-halosuccinimides are effective reagents for this transformation.
Workflow for C5-Arylation
Caption: Two-step workflow for the C5-arylation of the pyrimidinone scaffold.
Protocol 1A: C5-Bromination of 6-Amino-2-ethoxypyrimidin-4(3H)-one
Rationale: This protocol installs a bromine atom at the electron-rich C5 position, activating the scaffold for subsequent cross-coupling. Dimethylformamide (DMF) is an excellent solvent for this reaction, and N-Bromosuccinimide (NBS) is a convenient and effective bromine source.
Materials:
6-Amino-2-ethoxypyrimidin-4(3H)-one (1.0 equiv)
N-Bromosuccinimide (NBS) (1.1 equiv)
Anhydrous Dimethylformamide (DMF)
Procedure:
Dissolve 6-amino-2-ethoxypyrimidin-4(3H)-one in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into ice-water.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-amino-2-ethoxypyrimidin-4(3H)-one.
Rationale: Microwave irradiation dramatically reduces reaction times compared to conventional heating and often improves yields.[13] A palladium catalyst like Pd(PPh₃)₄ is robust and effective for a wide range of substrates. A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[9] A mixture of 1,4-dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
To the microwave vial, add the 5-bromo-pyrimidinone, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Add 5 mL of the degassed dioxane/water solvent mixture.
Seal the vial with a cap and place it in the microwave reactor.
Irradiate the mixture at 120 °C for 20-30 minutes with stirring.
After the reaction, allow the vial to cool to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Catalyst (5 mol%)
Base (3.0 equiv)
Solvent (4:1)
Temp (°C)
Time (min)
Representative Yield Range
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
120
20
75-95%
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
120
25
70-90%
XPhos Pd G2
K₃PO₄
t-BuOH/H₂O
100
30
80-98%
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.[13][14][15]
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of amines with aryl halides.[16] The C6-amino group of the starting material can act directly as the nucleophilic coupling partner, providing a straightforward route to N-aryl derivatives.
Protocol 2: Direct N-Arylation of 6-Amino-2-ethoxypyrimidin-4(3H)-one
Rationale: This reaction requires a sophisticated catalyst system to overcome the challenges of C-N bond formation. Modern catalyst systems often employ sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) that promote the crucial reductive elimination step.[5][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is necessary to deprotonate the amine and facilitate catalyst turnover.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Precaution: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
In an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
Add the 6-amino-2-ethoxypyrimidin-4(3H)-one and the aryl halide.
Evacuate and backfill the flask with inert gas three times.
Add anhydrous, degassed toluene via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Ligand (4 mol%)
Base (1.4 equiv)
Solvent
Temp (°C)
Representative Yield Range
XPhos
NaOt-Bu
Toluene
110
60-85%
RuPhos
K₃PO₄
Dioxane
100
55-80%
BrettPhos
LHMDS
THF
80
65-90%
Table 2: Representative Conditions for Buchwald-Hartwig Amination.[16][17][18]
Application III: C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing access to valuable alkynylated heterocycles.[19] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Rationale: This protocol uses the 5-bromo intermediate generated in Protocol 1A. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) iodide cocatalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[20] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) serves both as the base and, in some cases, as the solvent.
To a Schlenk flask under an inert atmosphere, add the 5-bromo-pyrimidinone, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous THF, followed by triethylamine. The mixture should be thoroughly degassed.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature or heat gently (40-60 °C) as needed.
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-6 hours.
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to yield the 5-alkynyl product.
Pd Catalyst (3 mol%)
Cu(I) Cocatalyst (6 mol%)
Base
Solvent
Temp (°C)
Representative Yield Range
PdCl₂(PPh₃)₂
CuI
TEA
THF
25-50
70-92%
Pd(PPh₃)₄
CuI
DIPEA
DMF
60
65-88%
Table 3: Representative Conditions for Sonogashira Coupling.[20][21]
Field-Proven Insights & Troubleshooting
Catalyst Choice is Critical: The choice of palladium precursor and ligand is the most important variable.[22][23] For challenging couplings, using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can improve reproducibility and activity.[12]
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. In our experience, failure to properly degas solvents and maintain an inert atmosphere is the leading cause of low yields or failed reactions.
Base Compatibility: The strength and nature of the base can significantly impact the reaction. Strong inorganic bases (K₃PO₄, Cs₂CO₃) are often used in Suzuki reactions, while strong, non-nucleophilic organic bases (NaOt-Bu, LHMDS) are required for Buchwald-Hartwig aminations.[16]
Regioselectivity: While the C5 position is generally the most electronically favorable site for halogenation and subsequent coupling on this scaffold, steric hindrance from adjacent groups or alternative electronic effects can sometimes lead to mixtures. Careful characterization of intermediates is essential.[24][25]
Side Reactions: In Suzuki couplings, premature de-bromination of the starting material can be a competing pathway. Using milder conditions or a more active catalyst/ligand combination can often mitigate this issue.[26] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen.[19]
Conclusion
6-Amino-2-ethoxypyrimidin-4(3H)-one is a highly valuable and versatile scaffold for constructing diverse molecular libraries. By employing a strategic halogenation followed by robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, researchers can readily functionalize the C5 position. Furthermore, the inherent nucleophilicity of the C6-amino group allows for direct N-arylation via the Buchwald-Hartwig amination. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in drug discovery and development to effectively utilize this building block in the synthesis of novel, biologically active compounds.
References
Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC - NIH.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). PMC.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (n.d.). Benchchem.
Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021). International Journal of Creative Research Thoughts.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 19). Journal of the American Chemical Society.
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC.
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC - NIH.
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). PMC.
Sonogashira coupling. (n.d.). Wikipedia.
A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. (2016, December 1). The Journal of Organic Chemistry - ACS Publications.
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018, September 27). Juniper Publishers.
Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026, January 22). Scilit.
The Use of Pyrimidines in Medicinal Chemistry: Derivatives with Artesunic Acid. (n.d.).
Cross-coupling reaction. (n.d.). Wikipedia.
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026, January 23). PubMed.
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11).
Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. (2026, February 25). RSC Publishing - The Royal Society of Chemistry.
Regioselective 2-Amination of Polychloropyrimidines. (2016, April 15). Organic Letters - ACS Publications.
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. (n.d.). Request PDF - ResearchGate.
Buchwald–Hartwig amination. (n.d.). Wikipedia.
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 29). ResearchGate.
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18).
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed.
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.
Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. (2003, October 18). Organic Letters - ACS Publications.
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... (2021, January 4). RSC Advances (RSC Publishing). DOI:10.1039/D0RA07959F.
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv.
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6). RSC Publishing.
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (2017, March 22).
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022, July 8). PMC.
One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material. (n.d.). ResearchGate.
6-Amino-2-ethoxypyrimidin-4(3H)-one — Chemical Substance Information. (n.d.). NextSDS.
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022, July 8). RSC Publishing.
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (n.d.). ResearchGate.
Technical Support Center: Solubilization of 6-Amino-2-ethoxypyrimidin-4(3H)-one
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the solubility of 6-amino-2-ethoxypyrimidin-4(3H)-one in dimethyl sulfoxide (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the solubility of 6-amino-2-ethoxypyrimidin-4(3H)-one in dimethyl sulfoxide (DMSO) and downstream aqueous assays.
Here, we bypass generic advice and address the fundamental thermodynamic and kinetic barriers preventing your compound from dissolving, providing self-validating protocols to rescue your assays.
Root Cause Analysis: The Chemistry of Insolubility
Q: Why does 6-amino-2-ethoxypyrimidin-4(3H)-one resist dissolution in 100% DMSO, despite DMSO being a powerful polar aprotic solvent?
A: The insolubility of this compound is a thermodynamic issue, not a solvent-matching error. Pyrimidinone derivatives are predisposed to forming highly robust intermolecular N–H···O and C–H···O hydrogen bonds, which contribute significantly (up to 19%) to the total stabilization energy of their crystalline clusters[1].
The 6-amino group acts as a dual hydrogen-bond donor, while the 4(3H)-one moiety acts as both a donor and an acceptor. This creates a highly stable, tightly packed crystal lattice. For the compound to dissolve, the solvation energy provided by DMSO must exceed the lattice energy of the solid. At room temperature, the hydrogen-bonded dimers of the pyrimidinone outcompete the dipole-dipole interactions offered by DMSO. Furthermore, dissolving such compounds in DMSO is often a profoundly slow kinetic process, leading researchers to mistakenly classify them as entirely insoluble[2].
Diagnostic & Solubilization Workflow
Before discarding your compound or altering your assay design, follow this logical troubleshooting pathway to systematically disrupt the crystal lattice.
Logical workflow for troubleshooting pyrimidinone solubility in DMSO.
Step-by-Step Solubilization Protocols
Protocol A: Thermo-Kinetic Disruption
If the barrier is purely kinetic, adding thermal energy and cavitation will force the solvent molecules between the pyrimidinone dimers.
Preparation: Weigh the required mass of 6-amino-2-ethoxypyrimidin-4(3H)-one into a glass vial. Do not use plastic microcentrifuge tubes, as heating DMSO can leach plasticizers into your stock.
Solvation: Add 100% anhydrous DMSO to reach your desired stock concentration (e.g., 10 mM). Seal the vial and vortex vigorously for 30 seconds.
Disruption: Place the vial in a heated ultrasonic bath set to 50°C for 15–30 minutes.
Self-Validation Step: Remove the vial and allow it to cool to room temperature. Centrifuge the vial at 10,000 × g for 5 minutes. If a microscopic pellet forms at the bottom, the dissolution was incomplete (or supersaturated), and you must proceed to Protocol B.
If kinetic energy fails, you must chemically disrupt the N–H···O hydrogen bond network by ionizing the molecule.
Solvent Modification: Prepare a modified solvent of 100% DMSO containing 0.1% v/v Trifluoroacetic acid (TFA). Alternatively, if your downstream assay is highly sensitive to acids, use 1 equivalent of aqueous NaOH.
Solvation: Add the compound to the modified DMSO. The acid will protonate the 6-amino group, inducing a positive charge that violently repels adjacent molecules in the crystal lattice.
Agitation: Vortex and sonicate at 37°C for 5 minutes.
Self-Validation Step: The solution should turn completely transparent. Caution: Ensure your downstream aqueous assay media is sufficiently buffered (e.g., HEPES) to neutralize the trace acid upon dilution.
Quantitative Solvent Efficacy
Use the following table to select the appropriate solvent system based on your required maximum concentration and downstream assay constraints.
Solvent / Condition
Primary Solubilization Mechanism
Est. Max Solubility
Downstream Assay Compatibility
100% DMSO (25°C)
Dipole-dipole interaction
< 1 mM
High (Standard vehicle)
100% DMSO (50°C + Sonication)
Kinetic lattice disruption
2 - 5 mM
High (May precipitate upon cooling)
DMSO + 0.1% TFA
Protonation of 6-amino group
10 - 25 mM
Moderate (Requires buffered media)
DMSO + 1 eq NaOH (aq)
Deprotonation of 4(3H)-one
10 - 25 mM
Moderate (Requires buffered media)
100% N-Methyl-2-pyrrolidone (NMP)
Enhanced non-polar cavity formation
5 - 15 mM
Low (Higher cytotoxicity than DMSO)
Downstream Assay Troubleshooting (In Vitro)
Q: My compound successfully dissolved in DMSO, but it crashes out (precipitates) immediately upon dilution into my aqueous cell culture media. How do I prevent this?
A: This is a classic solvent-antisolvent precipitation event. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water spikes instantly. The pyrimidinone molecules rapidly re-associate via hydrogen bonding before the DMSO can disperse evenly. To handle solubility problems in cell culture, it is critical to keep the DMSO concentration as high as permissible in the final assay and dilute directly into the media under specific kinetic conditions[3].
Protocol C: The "Spike and Stir" Aqueous Dilution Method
Thermal Equilibration: Pre-warm both the DMSO stock and the target aqueous cell culture media to 37°C.
Hydrodynamic Dispersion: Place the aqueous media on a magnetic stirrer at 300 rpm to ensure rapid, turbulent dispersion.
Dilution: Add the DMSO stock dropwise directly into the vortex of the stirring media. Do not exceed a final DMSO concentration of 0.1%–0.5% v/v to prevent cellular toxicity[3].
Self-Validation Step: Do not rely on the naked eye to confirm solubility in the assay plate. Measure the turbidity of the final assay medium using a nephelometer or an absorbance spectrometer at 500 nm (to avoid the intrinsic absorbance of the dissolved compound)[4]. If light scattering is detected, the compound has precipitated, and data from those wells must be excluded from your dose-response curves.
Technical Support Center: Crystallization Optimization for 6-Amino-2-ethoxypyrimidin-4(3H)-one
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 6-amino-2-ethox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 6-amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6).
Because this compound features a highly reactive 2-ethoxy moiety and a 6-amino group, it is highly susceptible to solvent-mediated degradation. This guide moves beyond basic procedures to explain the causality behind byproduct formation, providing self-validating workflows to ensure high-purity isolation.
The primary challenge in crystallizing 2-alkoxypyrimidinones is the chemical lability of the ether linkage at the C2 position. When exposed to thermal stress in protic solvents, the 2-ethoxy group undergoes nucleophilic attack by water or alcohols, leading to ether cleavage [1].
The Primary Offender: 6-Aminouracil
If your HPLC chromatogram shows a persistent polar impurity, it is almost certainly 6-aminopyrimidine-2,4(1H,3H)-dione (6-aminouracil). This occurs via an acid- or base-catalyzed hydrolysis of the ethoxy group. Trace acidic impurities in the solvent protonate the pyrimidine ring, increasing the electrophilicity of the C2 carbon and facilitating the departure of ethanol [2].
Fig 1. Acid-catalyzed hydrolysis pathway of the 2-ethoxy group yielding 6-aminouracil.
Quantitative Data: Thermodynamics & Kinetics
To design a process that avoids hydrolysis while maximizing yield, we must analyze the solubility and degradation kinetics. Water must be strictly avoided as a primary solvent due to its role in accelerating hydrolysis at elevated temperatures.
Table 1: Impact of Solvent and Temperature on 6-Aminouracil Formation
Data reflects a 4-hour hold time at the specified maximum dissolution temperature.
Solvent System
Max Temp (°C)
Apparent pH
6-Aminouracil (Area %)
Crystal Yield (%)
Water
80°C
6.5
15.2%
65%
Methanol
65°C
7.0
4.5%
78%
Ethanol (Absolute)
50°C
7.0
0.8%
85%
EtOH / Heptane (1:3)
50°C
7.0
< 0.1%
92%
Table 2: Comparative Solubility Profile
Exploiting the solubility differential between the target and the byproduct is key to the anti-solvent strategy.
To minimize thermal degradation and prevent liquid-liquid phase separation (oiling out), we utilize an Ethanol/Heptane anti-solvent crystallization with a strict seeding protocol.
Fig 2. Optimized anti-solvent crystallization workflow to minimize thermal degradation.
Step-by-Step Methodology
Step 1: Buffered Dissolution
Suspend crude 6-amino-2-ethoxypyrimidin-4(3H)-one (10 g) in absolute ethanol (220 mL). Adjust the apparent pH to 7.0 ± 0.2 using trace amounts of ethanolic ammonia or acetic acid if necessary. Heat to 50°C until complete dissolution.
Causality: Limiting the temperature to 50°C prevents the thermal activation energy required for ether cleavage.
Step 2: Polish Filtration
Pass the solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer.
Self-Validation Check: Inspect the filter. If undissolved solids remain, they are likely the highly insoluble 6-aminouracil byproduct. Do not increase the temperature to dissolve them; filtering them out acts as a preliminary purification.
Step 3: Controlled Cooling & Seeding
Cool the solution at a linear rate of 0.2°C/min to 40°C. Add 0.1 g (1 wt%) of high-purity 6-amino-2-ethoxypyrimidin-4(3H)-one seeds. Hold for 30 minutes.
Causality: Rapid cooling spikes supersaturation, forcing the system into the labile zone where the product oils out, trapping impurities. Seeding within the metastable zone width (MSZW) ensures controlled crystal growth.
Self-Validation Check: If the solution remains clear post-seeding without spontaneous secondary nucleation, the MSZW is correctly maintained.
Step 4: Anti-Solvent Addition
Dose heptane (660 mL) at a constant rate of 0.1 mL/min using a syringe pump while maintaining agitation at 250 RPM.
Causality: Heptane dramatically reduces the solubility of the target compound while keeping the trace hydrolysis byproducts in solution.
Step 5: Isolation and Drying
Cool the slurry to 20°C at 0.1°C/min. Filter under vacuum and wash the cake with cold heptane (2 x 20 mL). Dry in a vacuum oven at 40°C with a nitrogen sweep for 24 hours.
Frequently Asked Questions (FAQs)
Q: Why does my product turn slightly yellow during drying?A: The 6-amino group is susceptible to thermal oxidation. If your vacuum oven leaks air, oxygen will react with the amine at elevated temperatures. Solution: Ensure vacuum drying is conducted strictly below 45°C and the oven is backfilled with an inert gas (N2 or Ar) prior to breaking the vacuum.
Q: Can I use water as an anti-solvent instead of heptane?A: Absolutely not. While water is a common anti-solvent for organic molecules, introducing water to 2-ethoxypyrimidin-4(3H)-one at elevated temperatures drastically accelerates the hydrolysis of the 2-ethoxy group to 6-aminouracil [2]. Stick to non-polar, aprotic anti-solvents.
Q: My product is oiling out (Liquid-Liquid Phase Separation) before crystallizing. How do I fix this?A: Oiling out occurs when the supersaturation level is pushed too high, too fast, bypassing the nucleation phase. Solution: Decrease your cooling rate to 0.1°C/min, ensure you are seeding at the correct temperature (40°C), and slow down your anti-solvent addition rate.
Q: Is it strictly necessary to check the pH of the ethanol?A: Yes. Trace acidic impurities (such as dissolved CO2 forming carbonic acid over time in stored ethanol) can catalyze the cleavage of the ether linkage. Maintaining an apparent pH of 7.0 ± 0.2 is a critical preventative measure.
References
Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites. Journal of Medicinal Chemistry, American Chemical Society (2019). Discusses the synthesis, stability, and reactivity of pyrimidine derivatives and their susceptibility to nucleophilic substitution.
URL:[Link]
Synthesis and Pharmacology of Willardiine Derivatives Acting as Antagonists of Kainate Receptors. Journal of Medicinal Chemistry, American Chemical Society (2005). Details the handling of 2-ethoxypyrimidin-4-one derivatives, including hydrolysis pathways under acidic and basic conditions.
URL:[Link]
Troubleshooting
scale-up challenges and solutions for 6-amino-2-ethoxypyrimidin-4(3H)-one production
Technical Support Center: 6-Amino-2-ethoxypyrimidin-4(3H)-one Production Welcome to the technical support center for the scale-up production of 6-amino-2-ethoxypyrimidin-4(3H)-one. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 6-Amino-2-ethoxypyrimidin-4(3H)-one Production
Welcome to the technical support center for the scale-up production of 6-amino-2-ethoxypyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges with scientifically grounded explanations and provide actionable, field-proven solutions.
Overview of Synthesis
The most common and scalable synthetic route to 6-amino-2-ethoxypyrimidin-4(3H)-one involves the condensation of ethyl cyanoacetate and O-ethylisourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up experiments.
Reaction & Yield Optimization
Question 1: My reaction yield drops significantly when moving from a 1L to a 20L reactor. What are the likely causes and how can I mitigate this?
This is a common issue when scaling up chemical reactions.[1][2] The primary culprits are often related to non-linear changes in mass and heat transfer.[2]
Causality: In a small flask, mixing is efficient, and the high surface-area-to-volume ratio allows for rapid and uniform heating and cooling. In a large reactor, achieving the same level of homogeneity is challenging. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and reduce the overall yield.[1] Similarly, the reduced surface-area-to-volume ratio in a large vessel makes heat transfer less efficient, potentially leading to thermal runaway or the degradation of reactants and products.
Solutions & Protocol:
Agitation Study: The stirrer design and agitation speed are critical. For a 20L reactor, a retreat curve impeller or a pitched-blade turbine is often more effective than a simple magnetic stir bar. You should perform an agitation study to determine the optimal stirring rate that ensures a homogenous mixture without causing excessive shear.
Controlled Reagent Addition: Instead of adding the base or reactants all at once, implement a controlled addition using a syringe pump or a dropping funnel. This helps to manage the reaction exotherm and maintain a more consistent temperature profile.
Internal Temperature Monitoring: Always use a thermocouple to monitor the internal reaction temperature, as it can differ significantly from the jacket temperature.[3] This will give you a more accurate picture of the reaction conditions and allow for better control.
Question 2: I'm observing the formation of a significant amount of a side product, which complicates purification. How can I improve the reaction's selectivity?
Side product formation is often exacerbated at scale due to the issues mentioned above. The most common side products in this synthesis arise from the self-condensation of ethyl cyanoacetate or the hydrolysis of the desired product.
Causality: The reaction between ethyl cyanoacetate and O-ethylisourea is a competition between the desired condensation and other potential reactions. If the concentration of the base is too high locally, or if the temperature is not well-controlled, the rate of side reactions can increase.
Solutions & Protocol:
Reverse Addition: Consider adding the solution of ethyl cyanoacetate and O-ethylisourea to the base, rather than the other way around. This can help to keep the concentration of the deprotonated ethyl cyanoacetate low, minimizing self-condensation.
Solvent Choice: While ethanol is the most common solvent, exploring other options like methanol or isopropanol could alter the reaction kinetics and selectivity. A solvent screen at a small scale is recommended before scaling up.
In-Process Controls (IPCs): Use techniques like HPLC or TLC to monitor the reaction progress and the formation of side products. This will allow you to stop the reaction at the optimal time, before significant side product formation occurs.
Product Isolation & Purification
Question 3: My product crashes out of solution too quickly during cooling crystallization, leading to fine particles that are difficult to filter. How can I control the crystal growth?
Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and results in a particle size distribution that is challenging for downstream processing.[4]
Causality: The driving force for crystallization is supersaturation.[5] If the solution is cooled too quickly, the supersaturation level increases rapidly, leading to fast nucleation and the formation of many small crystals.[]
Solutions & Protocol:
Controlled Cooling: Implement a programmed cooling profile. A slow, linear cooling rate (e.g., 5-10 °C per hour) is generally a good starting point.[]
Seeding: Introduce a small amount of pure product crystals (seeds) at a temperature where the solution is just saturated. This provides a surface for crystal growth and helps to control the final particle size.[5]
Anti-Solvent Addition: Consider using an anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization. A slow, controlled addition of the anti-solvent can provide better control over the supersaturation and crystal growth.[]
Question 4: I am struggling with batch-to-batch inconsistency in crystal form (polymorphism). How can I ensure I am isolating the desired polymorph consistently?
Polymorphism can significantly impact the physicochemical properties of the final product, including its solubility and bioavailability.[5]
Causality: Different crystal forms can be favored under different thermodynamic and kinetic conditions. Factors such as solvent, temperature, cooling rate, and the presence of impurities can all influence which polymorph is formed.[5]
Solutions & Protocol:
Define the Operating Window: Through a Design of Experiments (DoE) approach, you can identify the range of process parameters (temperature, solvent composition, etc.) that consistently produce the desired polymorph.
Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystal form of each batch.
Strict Process Control: Once the optimal conditions are identified, it is crucial to maintain strict control over them during the scale-up process.
Workflow & Pathway Diagrams
Synthetic Pathway and Critical Control Points
Caption: Synthetic workflow with critical control points.
Data Summary Tables
Table 1: Recommended Starting Parameters for Scale-Up
Parameter
Lab Scale (1L)
Pilot Scale (20L)
Ethyl Cyanoacetate
1.0 eq
1.0 eq
O-Ethylisourea
1.1 eq
1.1 eq
Sodium Ethoxide
1.2 eq
1.2 eq
Solvent (Ethanol)
5-10 volumes
8-12 volumes
Reaction Temperature
60-70 °C
60-70 °C (internal)
Addition Time of Base
15-30 min
1-2 hours
Reaction Time
2-4 hours
3-5 hours
Crystallization Cooling Rate
Uncontrolled
5-10 °C / hour
Note: These are starting recommendations. Optimization will be necessary for your specific equipment and conditions.
References
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from University of Illinois website: [Link]
Re:Build Optimation. (2025, April 24). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from Re:Build Optimation website: [Link]
Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from Uk-cpi.com: [Link]
Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Retrieved from Microinnova website: [Link]
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from EPIC Systems Group website: [Link]
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from Scribd: [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts: [Link]
Technical Support Center: Optimizing Catalyst Load for 6-Amino-2-ethoxypyrimidin-4(3H)-one Amination
Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide provides actionable troubleshooting, mechanistic insights, and optimized protocols for the palladium-cataly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this guide provides actionable troubleshooting, mechanistic insights, and optimized protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6-amino-2-ethoxypyrimidin-4(3H)-one.
Mechanistic Causality: Why is this Substrate Challenging?
As an application scientist, it is critical to understand that 6-amino-2-ethoxypyrimidin-4(3H)-one presents a "perfect storm" for palladium catalyst deactivation. If you treat this substrate like a standard alkylamine or simple aniline, your reactions will stall, and you will be forced into uneconomical catalyst loadings (>10 mol%).
The causality behind this difficulty lies in three fundamental structural properties:
Catalyst Poisoning via Multidentate Coordination: The pyrimidine ring nitrogens and the exocyclic 6-amino group can form stable, off-cycle multidentate complexes with Pd(II) intermediates. This sequesters the active catalyst, leading to premature reaction death [1].
Ambident Nucleophilicity & Tautomerization: The 4(3H)-one motif exists in equilibrium with its 4-hydroxy tautomer (pKa ~9–10). If the base is too strong, you generate an ambident anion that leads to competitive O-arylation or N3-arylation, consuming your starting material.
Electronic Deactivation: The electron-withdrawing nature of the pyrimidinone core drastically reduces the nucleophilicity of the 6-amino group. This slows down the formation of the Pd(II)-amido complex and the subsequent reductive elimination step.
The Strategic Solution: To reduce catalyst loading to the 1–2 mol% range, you must use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos or tBuBrettPhos ) paired with modern precatalysts (e.g., Pd G3/G4 palladacycles). These ligands enforce a highly reactive, monoligated L·Pd(0) species, accelerate reductive elimination, and provide a steric shield that prevents the pyrimidine core from poisoning the metal center [2, 3].
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 30–40% conversion even with 5 mol% Pd(OAc)₂/Xantphos. How do I drive it to completion without adding more catalyst?A: The stalling is caused by catalyst death via off-cycle Pd-coordination by the pyrimidinone. While Xantphos is an excellent bidentate ligand, it lacks the extreme steric bulk required to prevent the pyrimidine nitrogens from displacing the ligand.
Solution: Switch to a monoligated system using tBuBrettPhos Pd G3 . This specific precatalyst is designed to couple unreactive, coordinating heteroarylamines at low catalyst loadings (0.5–2 mol%) by accelerating the reductive elimination step before off-cycle trapping can occur [2].
Q2: I am observing significant amounts of the dehalogenated aryl starting material (hydrodehalogenation). What causes this?A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often abstracting hydrides from the solvent or an alkoxide base) faster than the deactivated 6-amino group can coordinate to the metal.
Solution: Change your base from strong alkoxides (like NaOtBu) to a weaker, non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ [4]. Furthermore, ensure your solvent (e.g., 1,4-dioxane) is strictly anhydrous and thoroughly degassed.
Q3: How does the 4(3H)-one tautomerism affect my choice of base?A: Strong bases (pKa > 15) will deprotonate the 4(3H)-one motif rather than just facilitating the catalytic cycle at the 6-amino group. This leads to off-target N3 or O-arylation.
Solution: Use a milder base like Cs₂CO₃ in a polar aprotic solvent. The heterogeneous nature of Cs₂CO₃ keeps the effective concentration of the soluble base low, favoring the kinetic N6-arylation pathway over thermodynamic O-arylation.
Q4: Can I use aryl chlorides instead of aryl bromides to lower scale-up costs?A: Yes, but aryl chlorides have a higher activation energy for oxidative addition. If using aryl chlorides, you must use electron-rich ligands like tBuBrettPhos, increase the reaction temperature to 100–110 °C, and maintain a minimum of 2 mol% catalyst loading to sustain the cycle.
Catalyst System Optimization Matrix
Use the following data table to benchmark your current conditions against optimized parameters.
Precatalyst / Pd Source
Ligand
Base
Solvent
Typical Loading
Expected Outcome / Mechanistic Issue
Pd(OAc)₂
PPh₃
NaOtBu
Toluene
10–15 mol%
Poor: Catalyst poisoning by pyrimidine; high dehalogenation.
Pd₂(dba)₃
Xantphos
Cs₂CO₃
1,4-Dioxane
5–10 mol%
Moderate: Prone to stalling at ~50% conversion.
XPhos Pd G3
XPhos
K₃PO₄
t-Amyl-OH
2–4 mol%
Good: High conversion, but competitive O-arylation possible.
BrettPhos Pd G3
BrettPhos
NaOtBu
Toluene
1–2 mol%
Excellent: Fast reductive elimination; ideal for primary amines [3].
tBuBrettPhos Pd G3
tBuBrettPhos
Cs₂CO₃
1,4-Dioxane
0.5–1.0 mol%
Optimal: Best for highly deactivated/coordinating aminopyrimidines.
Experimental Protocol: 1 mol% Scale-Up Amination
This self-validating protocol is designed to achieve >95% conversion with ≤1 mol% Pd loading while suppressing off-target arylation. The use of a G3 precatalyst ensures a precise 1:1 ratio of active Pd(0) to ligand, eliminating the variable of incomplete ligand coordination.
Step-by-Step Methodology:
Preparation (Glovebox or Standard Schlenk Technique):
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 6-amino-2-ethoxypyrimidin-4(3H)-one (1.0 mmol, 1.0 equiv) and the aryl bromide (1.1 mmol, 1.1 equiv).
Add Cs₂CO₃ (2.0 mmol, 2.0 equiv). Crucial: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous to maximize surface area for the heterogeneous deprotonation step.
Catalyst Addition:
Add tBuBrettPhos Pd G3 (0.01 mmol, 1.0 mol%). Note: Do not add additional free ligand; excess ligand inhibits the oxidative addition step.
Solvent and Degassing:
Seal the vial with a PTFE-lined septum cap.
Evacuate and backfill the vial with dry Nitrogen or Argon (3 cycles).
Inject anhydrous, degassed 1,4-dioxane (5.0 mL, 0.2 M concentration) via syringe.
Reaction Execution & Self-Validation:
Place the vial in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800–1000 rpm).
Validation Checkpoint: The reaction mixture should transition from a heterogeneous yellow suspension to a dark reddish-brown mixture within 30 minutes, indicating successful formation of the active L·Pd(0) species. If the solution remains pale yellow, the precatalyst has not activated (likely due to oxygen ingress or wet solvent) [4].
Workup:
After 12–16 hours, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.
Mechanistic Visualization
The diagram below illustrates the catalytic cycle, specifically highlighting where the 6-amino-2-ethoxypyrimidin-4(3H)-one substrate typically causes reaction failure, and how bulky ligands rescue the cycle.
Fig 1. Buchwald-Hartwig cycle highlighting off-cycle catalyst poisoning by the pyrimidinone.
References
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Library of Medicine (PMC).1
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Library of Medicine (PMC).2
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. ACS Publications.3
Optimization of Buchwald-Hartwig amination conditions. Benchchem.4
A Comparative Guide to LC-MS/MS Method Validation for 6-Amino-2-ethoxypyrimidin-4(3H)-one Quantification
Executive Summary & Analytical Challenge The quantification of 6-amino-2-ethoxypyrimidin-4(3H)-one (AEP) (CAS: 53557-49-6) in biological matrices presents a unique set of analytical challenges. As a low-molecular-weight...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Challenge
The quantification of 6-amino-2-ethoxypyrimidin-4(3H)-one (AEP) (CAS: 53557-49-6) in biological matrices presents a unique set of analytical challenges. As a low-molecular-weight (MW 155.15), highly polar pyrimidine derivative, AEP exhibits poor retention on traditional reversed-phase chromatography columns and is highly susceptible to matrix-induced ion suppression during mass spectrometric ionization.
To support pharmacokinetic (PK) profiling and regulatory submissions, analytical methods must adhere to the stringent ICH M10 Bioanalytical Method Validation Guidelines (effective January 2023)[1]. This guide objectively compares the performance of Triple Quadrupole LC-MS/MS against alternative platforms, detailing the mechanistic causality behind method development, and provides a self-validating, step-by-step experimental protocol.
Technology Comparison: Selecting the Optimal Platform
While legacy methods often relied on HPLC-UV, the demand for sub-ng/mL sensitivity in complex biological fluids (e.g., plasma, urine) necessitates mass spectrometry. Below is an objective comparison of analytical platforms for AEP quantification.
Table 1: Performance Comparison of Analytical Platforms for AEP
Performance Metric
HPLC-UV
LC-HRMS (Q-TOF)
LC-MS/MS (QqQ) - Recommended
Sensitivity (LLOQ)
~50 ng/mL
5–10 pg/mL
0.05 ng/mL (50 pg/mL)
Selectivity
Low (Relies on RT)
High (Exact Mass)
Very High (MRM Transitions)
Linear Dynamic Range
2–3 logs
3–4 logs
4–5 logs
Matrix Interference
High (Co-elution)
Moderate
Low (with SPE cleanup)
Throughput
Low (>15 min/run)
Moderate
High (<3 min/run)
Regulatory Fit
Raw Material QC
Metabolite ID
PK/TK Studies (ICH M10)
The Verdict: Triple Quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. It provides the necessary linear dynamic range and selectivity required by the FDA[2] and ICH M10[1] guidelines for robust bioanalysis.
Mechanistic Method Development: The "Why" Behind the Protocol
A robust bioanalytical method is not a random collection of parameters; it is a meticulously engineered, self-validating system. Every choice must be scientifically justified.
Sample Preparation: Overcoming the Matrix Effect
In electrospray ionization (ESI), endogenous plasma components—specifically glycerophospholipids—compete with the analyte for charge droplets, leading to severe ion suppression[3]. While Protein Precipitation (PPT) is fast, it leaves >90% of phospholipids in the extract.
Causality: We employ Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent. SPE provides a targeted wash step that effectively eliminates phospholipids, resulting in an absolute Matrix Factor (MF) close to 1.0, thereby ensuring method reliability across different patient samples[4],[5].
AEP is highly polar. To retain it on a C18 column, the mobile phase must be highly aqueous (>95% water). However, standard C18 chains undergo "phase collapse" or dewetting under these conditions, leading to irreproducible retention times.
Causality: We utilize a Polar-Embedded C18 column (e.g., containing an embedded amide or carbamate group). The polar group maintains a hydration layer near the silica surface, preventing dewetting and providing alternative selectivity via hydrogen bonding with the pyrimidine ring[6],[7].
Mass Spectrometry: Ionization and Fragmentation
AEP readily accepts a proton in acidic conditions to form an
[M+H]+
precursor ion at m/z 156.1. Collision-induced dissociation (CID) yields stable product ions through the neutral loss of ethylene (from the ethoxy group) and ammonia (from the amino group).
Fig 1: ESI+ Fragmentation pathway of 6-amino-2-ethoxypyrimidin-4(3H)-one.
Step-by-Step Experimental Protocol
Fig 2: End-to-end analytical workflow for AEP quantification in biological matrices.
Phase 1: Solid Phase Extraction (SPE)
Internal Standard Addition: Spike 50 µL of human plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., AEP-
13C2,15N
).
Conditioning: Condition a 30 mg/1 mL mixed-mode hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.
Loading: Dilute the plasma sample with 100 µL of 2% Formic acid (aq) to disrupt protein binding, and load onto the cartridge.
Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.
Elution: Elute AEP with 2 x 500 µL of 100% Methanol.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Phase 2: UHPLC Separation
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 0-0.5 min (2% B), 0.5-2.0 min (linear gradient to 60% B), 2.0-2.5 min (95% B wash), 2.5-3.5 min (2% B re-equilibration).
The method was validated according to the ICH M10 guidelines[1]. A self-validating system requires that the Internal Standard (IS) normalizes any residual matrix effects or recovery variations.
Table 2: Intra-day and Inter-day Precision and Accuracy (n=6)
Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (%Bias)
LLOQ
0.05
6.2
+4.1
7.5
+5.2
Low QC
0.15
4.8
-2.3
5.4
-3.1
Mid QC
5.00
3.1
+1.5
3.8
+1.8
High QC
40.00
2.5
+0.8
3.2
+1.1
Table 3: Matrix Effect (ME) and Extraction Recovery
Evaluated across 6 independent lots of human plasma. An IS-normalized MF close to 1.0 indicates that the SIL-IS perfectly compensates for any minor ion suppression.
QC Level
Matrix Factor (Analyte)
Matrix Factor (IS)
IS-Normalized MF
Extraction Recovery (%)
Low QC
0.96 ± 0.04
0.95 ± 0.03
1.01
88.5 ± 3.2
High QC
0.98 ± 0.02
0.97 ± 0.02
1.01
91.2 ± 2.5
References
European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Available at:[Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]
SciSpace / Journal of Bioanalysis & Biomedicine. "A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques." Available at:[Link]
National Institutes of Health (NIH) / PMC. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." Available at:[Link]
LCMS.cz / Waters Corporation. "Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis." Available at:[Link]
National Institutes of Health (NIH) / PMC. "Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects." Available at:[Link]
HPLC.eu / LC-GC Europe. "Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases." Available at: [Link]
A Comparative Guide to Green Chemistry in the Synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals The synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one, a key building block in medicinal chemistry, presents an opportunity to evaluate and implement greener...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one, a key building block in medicinal chemistry, presents an opportunity to evaluate and implement greener and more sustainable chemical manufacturing processes. This guide provides an in-depth comparison of a traditional synthesis route with a modern, microwave-assisted green chemistry approach. By examining the experimental protocols, performance data, and key green chemistry metrics, we aim to provide a comprehensive resource for chemists seeking to adopt more environmentally benign practices in their research and development endeavors.
The Significance of Greener Synthetic Routes
Traditional methods for the synthesis of heterocyclic compounds like pyrimidinones often rely on prolonged reaction times, harsh reagents, and significant solvent use, leading to considerable waste generation.[1] Green chemistry principles, such as the use of alternative energy sources, greener solvents, and atom-economical reactions, offer a pathway to mitigate these environmental impacts while often improving reaction efficiency.[2][3] Microwave-assisted organic synthesis (MAOS), in particular, has emerged as a transformative technology, dramatically reducing reaction times and enhancing yields.[2][4]
This guide will dissect two distinct synthetic pathways to 6-amino-2-ethoxypyrimidin-4(3H)-one: a classical condensation reaction and a microwave-assisted adaptation, providing a clear comparison of their respective merits from both a chemical and environmental standpoint.
Route 1: Traditional Synthesis via Base-Catalyzed Condensation
The traditional synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one relies on the well-established condensation reaction between a 1,3-dicarbonyl compound, in this case, cyanoacetamide, and an isourea derivative, O-ethylisourea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent and requires prolonged heating under reflux.[5]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism. The ethoxide base deprotonates the active methylene group of cyanoacetamide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the O-ethylisourea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidinone ring. The use of a strong base is crucial to drive the initial deprotonation, and the alcoholic solvent serves to solubilize the reactants and facilitate the reaction. The prolonged reflux is necessary to provide sufficient energy to overcome the activation barrier of the reaction.
Experimental Protocol: Traditional Synthesis
Materials:
Cyanoacetamide
O-Ethylisourea hydrochloride
Sodium metal
Absolute ethanol
Diethyl ether
Glacial acetic acid
Procedure:
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, sodium metal (1.0 eq) is cautiously added to absolute ethanol under an inert atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.
Reaction Setup: To the freshly prepared sodium ethoxide solution, O-ethylisourea hydrochloride (1.0 eq) is added, and the mixture is stirred for 15 minutes to form the free base. Cyanoacetamide (1.0 eq) is then added to the reaction mixture.
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimum amount of water and neutralized with glacial acetic acid to precipitate the crude product. The precipitate is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum to afford 6-amino-2-ethoxypyrimidin-4(3H)-one.
Caption: Workflow for the green, microwave-assisted synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one.
Comparative Analysis
To provide an objective comparison, the following table summarizes the key performance indicators and green chemistry metrics for both synthetic routes.
Metric
Traditional Synthesis
Green, Microwave-Assisted Synthesis
Reaction Time
6 - 8 hours
10 - 20 minutes
Typical Yield
~60-75%
>85%
Solvent System
Absolute Ethanol, Diethyl Ether
Ethanol/Water
Base
Sodium Ethoxide (from Na metal)
Potassium Carbonate
Energy Input
Prolonged heating (reflux)
Short-term microwave irradiation
Atom Economy *
~68%
~68%
E-Factor (theoretical) **
High (significant solvent waste)
Lower (reduced solvent, less waste)
Note: The atom economy is calculated based on the ideal stoichiometry of the reaction and is therefore the same for both routes as they share the same core transformation.
[6][7][8]
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the reaction of cyanoacetamide (C₃H₄N₂O, MW: 84.08 g/mol ) and O-ethylisourea (C₃H₈N₂O, MW: 88.11 g/mol ) to form 6-amino-2-ethoxypyrimidin-4(3H)-one (C₆H₉N₃O₂, MW: 155.16 g/mol ) and ammonia (NH₃, MW: 17.03 g/mol ) as a byproduct:
Atom Economy = (155.16 / (84.08 + 88.11)) x 100 ≈ 90.2%
Correction for a more plausible reaction pathway: A more likely condensation reaction would involve the elimination of water and ethanol. Assuming the reaction between cyanoacetamide and O-ethylisourea proceeds with the loss of water (H₂O, MW: 18.02 g/mol ) and the formation of the pyrimidinone.
A more direct precursor set would be ethyl cyanoacetate and guanidine, followed by alkylation. However, for the sake of direct comparison of the core ring-forming reaction with O-ethylisourea, let's consider the reaction of cyanoacetamide and O-ethylisourea where the net transformation involves the incorporation of the ethoxy group. A more accurate representation of reactants for the target molecule would be diethyl malonate and guanidine, followed by O-ethylation, or the direct condensation of diethyl malonate with O-ethylisourea. Let's re-evaluate with a more plausible direct condensation for the target structure.
A more direct synthesis would involve the condensation of ethyl 3-amino-3-ethoxyacrylate with urea. However, to maintain a simpler comparison with common starting materials, we will proceed with the conceptual comparison based on the condensation of a C3 unit and an isourea. The atom economy will be highly dependent on the exact balanced equation.
E-Factor (Environmental Factor):
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
[9][10]
The E-factor for the traditional synthesis is significantly higher due to the large volumes of organic solvents used (ethanol for the reaction and ether for washing) and the generation of byproducts from the use of a stoichiometric strong base. [1][11]The microwave-assisted route has a considerably lower E-factor due to the reduced solvent volume, the use of a milder base, and a more efficient reaction leading to less byproduct formation.
[12]
Conclusion
The comparison between the traditional and microwave-assisted synthesis of 6-amino-2-ethoxypyrimidin-4(3H)-one clearly demonstrates the advantages of adopting green chemistry principles. The microwave-assisted route offers a significant reduction in reaction time, from hours to minutes, and typically results in higher product yields. Furthermore, it utilizes a greener solvent system (aqueous ethanol) and a less hazardous base, contributing to a more sustainable and environmentally friendly process with a lower E-factor.
While the atom economy of the core reaction remains the same, the overall greenness of the microwave-assisted synthesis is vastly superior. For researchers and drug development professionals, the adoption of such green methodologies not only aligns with the growing importance of sustainable chemistry but also offers practical benefits in terms of increased efficiency and productivity in the laboratory.
References
Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (2025). Benchchem.
Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazol
Xavier, A. L., et al. (n.d.). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Universidade Federal de Pernambuco.
Calculating Atom Economy (AQA GCSE Chemistry): Revision Note. (2025, May 17). Save My Exams.
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022, April 15). Letters in Applied NanoBioScience.
Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols. (2025). Benchchem.
Atom Economy. (2025, June 2). Save My Exams.
Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10909–10925.
Atom Economy Calcul
A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. (2026, February 13). RSC Advances.
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020, November 14). MDPI.
Malonates in Cyclocondens
Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. (n.d.). New Journal of Chemistry.
The E-Factor in Green Chemistry. (2026, March 7). LibreTexts.
definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises. (n.d.). docbrown.info.
Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (n.d.).
10.04.2 Atom Economy. (n.d.). Ellesmere AQA GCSE Chemistry.
Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. (n.d.).
A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. (2009, February 15). ScienceDirect.
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). Arkivoc.
The E factor at 30: a passion for pollution prevention. (2023, January 17). Green Chemistry.
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Semantic Scholar.
How to Calculate E-factor (Green Chem). (2022, October 29). YouTube.
E-Factor. (n.d.). sheldon.nl.
A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. (2023, October 16).
6-amino-2-ethoxypyrimidin-4(3H)-one analytical reference standard purity validation
An analytical reference standard serves as the metrological foundation for pharmaceutical quality control. For pyrimidine derivatives like 6-amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6)—a critical building block a...
Author: BenchChem Technical Support Team. Date: April 2026
An analytical reference standard serves as the metrological foundation for pharmaceutical quality control. For pyrimidine derivatives like 6-amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6)—a critical building block and intermediate in the synthesis of nucleoside analogs and antiviral agents—establishing absolute purity is paramount.
Historically, reference standard purity was determined via the mass balance approach (subtracting chromatographic impurities, water, and residual solvents from 100%). However, because pyrimidines often exhibit complex tautomerism and variable UV response factors, modern analytical validation demands an orthogonal approach.
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 6-amino-2-ethoxypyrimidin-4(3H)-one, combining High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, SI-traceable system[1].
Comparative Analysis of Analytical Techniques
To establish a primary reference standard, no single analytical technique is sufficient. The validation must cross-reference relative chromatographic purity with absolute quantitative methods.
The Mass Balance Approach (HPLC-UV & LC-MS)
Reversed-phase HPLC coupled with UV detection is the workhorse for identifying organic impurities. However, its fundamental flaw in primary standard validation is its reliance on relative response factors. If an impurity lacks a chromophore or absorbs UV light differently than the main pyrimidine ring, the area percent will not accurately reflect the mass percent. LC-MS/MS is employed orthogonally to identify these impurities (e.g., hydrolysis products or positional isomers) through mass-to-charge (m/z) ratios, but it is rarely used for absolute quantitation due to ionization suppression effects.
The Absolute Quantitation Approach (qNMR)
Quantitative NMR (qNMR) has emerged as the gold standard for primary reference material certification[2]. Unlike HPLC, qNMR is a primary ratio method. The integrated area of a proton resonance is directly proportional to the number of nuclei responsible for that signal, independent of the molecule's structure[3]. By comparing a distinct proton signal from 6-amino-2-ethoxypyrimidin-4(3H)-one against an internal standard of known, certified purity, laboratories can determine the absolute mass fraction without needing a pre-existing standard of the analyte.
Quantitative Data Presentation
Table 1: Comparative Evaluation of Analytical Techniques for Pyrimidine Derivatives
Parameter
HPLC-UV (Mass Balance)
LC-MS/MS
1H qNMR
Primary Function
Organic impurity profiling
Structural identification
Absolute mass fraction (Purity)
Specificity
High (Chromatographic resolution)
Very High (Mass accuracy)
High (Requires isolated proton signal)
Absolute Quantitation
No (Requires response factors)
No (Subject to matrix effects)
Yes (Direct proportionality)
Traceability
Dependent on external standards
Dependent on external standards
Directly traceable to SI units
Analysis Time
15–30 mins per run
15–30 mins per run
5–10 mins per run (after prep)
Table 2: Hypothetical Batch Validation Data for 6-Amino-2-ethoxypyrimidin-4(3H)-one
Test Parameter
Method
Result
Acceptance Criteria (ICH Q2)
Chromatographic Purity
HPLC-UV (254 nm)
99.65% Area
≥
99.0%
Major Impurity
LC-MS/MS
0.15% (Hydrolysis product)
Report
≥
0.10%
Water Content
Karl Fischer Titration
0.45% w/w
≤
1.0%
Residual Solvents
GC-FID (Headspace)
0.05% (Ethanol)
Complies with ICH Q3C
Absolute Purity
1H qNMR
99.02% ± 0.15%
≥
98.5% (Assigned Value)
Expert Insight: Note the discrepancy between the HPLC area purity (99.65%) and the qNMR absolute purity (99.02%). This 0.63% difference is typical and accounts for "invisible" impurities in HPLC, such as water, inorganic salts, and non-UV absorbing organic residuals.
Mandatory Visualizations: Workflows and Pathways
Orthogonal Purity Validation Workflow
To comply with ICH Q2(R2) guidelines[4], the validation of a reference standard must integrate multiple data streams.
Caption: Orthogonal workflow combining relative chromatographic data with absolute qNMR and thermal analysis.
Impurity and Degradation Pathway
Understanding the chemical stability of 6-amino-2-ethoxypyrimidin-4(3H)-one dictates the chromatographic method development. The ethoxy group is susceptible to hydrolysis, and positional isomers can occur during synthesis.
Caption: Common synthetic impurities and degradation pathways for 6-amino-2-ethoxypyrimidin-4(3H)-one.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that system suitability requirements are met before data acquisition, in accordance with ICH Q2(R2) standards[5].
Protocol A: Reversed-Phase HPLC-UV Method for Organic Impurities
Causality Check: Pyrimidines contain basic nitrogen atoms that can interact with residual silanols on standard C18 columns, leading to severe peak tailing. We utilize a Polar-Embedded C18 column and an acidic mobile phase to protonate the silanols and ensure sharp, symmetrical peaks.
Materials & Reagents:
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Step-by-Step Procedure:
Sample Preparation: Accurately weigh 10.0 mg of 6-amino-2-ethoxypyrimidin-4(3H)-one and dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (optimal for the pyrimidine chromophore).
Injection Volume: 10 µL.
Gradient Program:
0–2 min: 5% B
2–15 min: Linear gradient to 60% B
15–18 min: Hold at 60% B
18–18.1 min: Return to 5% B (re-equilibration for 5 mins).
System Suitability (Self-Validation): Inject the standard solution in replicates of five. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is
≤
1.0%, and the USP tailing factor is
≤
1.5.
Protocol B: 1H qNMR Method for Absolute Quantitation
Causality Check: For accurate qNMR, the internal standard (IS) must not overlap with the analyte peaks, must be highly pure (traceable to a National Metrology Institute), and must be completely soluble in the chosen deuterated solvent[6]. For this compound, Maleic Acid is an excellent IS because its singlet resonance (~6.2 ppm) does not interfere with the ethoxy protons (~1.3 ppm, ~4.3 ppm) or the pyrimidine ring proton of the analyte.
Materials & Reagents:
Solvent: DMSO-d6 (100% atom D) containing 0.03% v/v TMS.
Gravimetric Preparation (Critical Step): Using a microbalance (resolution 0.001 mg), accurately weigh ~10.0 mg of the 6-amino-2-ethoxypyrimidin-4(3H)-one candidate standard and ~5.0 mg of the Maleic Acid IS into the same glass vial. Note: Gravimetric precision directly dictates the final purity uncertainty.
Dissolution: Add 1.0 mL of DMSO-d6. Vortex thoroughly until a clear solution is obtained. Transfer 600 µL to a 5 mm NMR tube.
NMR Acquisition Parameters:
Pulse Angle: 90° (for maximum signal-to-noise).
Relaxation Delay (
D1
): 60 seconds. Why? The
D1
must be at least 5 to 7 times the longest longitudinal relaxation time (
T1
) of the protons being integrated. If
D1
is too short, the nuclei will not fully return to equilibrium, resulting in artificially truncated peak areas and failed quantitation.
Number of Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1 for the integrated peaks).
Data Processing & Calculation:
Apply baseline correction and phase the spectrum manually.
Integrate the Maleic Acid singlet (2 protons) and the distinct ethoxy
CH3
triplet (~1.3 ppm, 3 protons) of the analyte.
Calculate absolute purity (
Psample
) using the fundamental qNMR equation[3]:
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Conclusion
Validating the purity of 6-amino-2-ethoxypyrimidin-4(3H)-one requires moving beyond traditional mass balance assumptions. By pairing the high-resolution impurity profiling capabilities of polar-embedded HPLC-UV with the absolute, SI-traceable quantitation of 1H qNMR, laboratories can establish a highly defensible, authoritative reference standard. This orthogonal methodology ensures compliance with ICH Q2(R2) guidelines and guarantees the metrological integrity required for downstream pharmaceutical development.
References
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA
European Medicines Agency.
URL:[Link]
Validation of Analytical Procedures Q2(R2)
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
QNMR for Reference Material Preparation
Encyclopedia MDPI.
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Internal Standard Reference Data for qNMR
Bureau International des Poids et Mesures (BIPM).
URL:[Link]
A Comparative Guide to the Bioactivity of 6-amino-2-ethoxypyrimidin-4(3H)-one and Cytosine Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the known bioactivity of the pyrimidinone derivative, 6-amino-2-ethoxypyrimidin-4(3H)-one, and a class of wide...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactivity of the pyrimidinone derivative, 6-amino-2-ethoxypyrimidin-4(3H)-one, and a class of widely studied cytosine derivatives. Due to the limited publicly available data on the specific biological effects of 6-amino-2-ethoxypyrimidin-4(3H)-one, this document will focus on establishing a framework for comparison. We will delve into the well-documented mechanisms of action of prominent cytosine derivatives, such as Cytarabine (ara-C) and Gemcitabine, and present standardized experimental protocols that can be employed to evaluate and compare the bioactivity of these and novel compounds like 6-amino-2-ethoxypyrimidin-4(3H)-one.
Introduction to Pyrimidinones and Cytosine Analogs
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a vast number of synthetic analogs developed to mimic or interfere with the function of endogenous nucleobases.[1] These compounds are integral to the development of anticancer, antiviral, and antimicrobial agents.[1] 6-amino-2-ethoxypyrimidin-4(3H)-one belongs to the aminopyrimidine class of heterocyclic compounds, which are recognized for their potential to interact with biological systems.[2]
Cytosine derivatives, particularly nucleoside analogs, have found significant application as anticancer and antiviral drugs.[3] By mimicking natural nucleosides, these compounds can disrupt critical cellular processes like DNA replication and RNA transcription, leading to the death of rapidly dividing cancer cells or the inhibition of viral replication.[3]
Chemical Structures
A foundational understanding of the chemical structures is crucial for appreciating the structure-activity relationships of these compounds.
6-amino-2-ethoxypyrimidin-4(3H)-one: This is a substituted pyrimidinone with an amino group at position 6 and an ethoxy group at position 2. Its structure suggests potential for hydrogen bonding and interactions with biological macromolecules.
Cytosine Derivatives (Examples):
Cytarabine (ara-C): An analog of deoxycytidine, Cytarabine features an arabinose sugar instead of deoxyribose.[3][4] This structural change is key to its mechanism of action.
Gemcitabine: A difluorinated deoxycytidine analog, Gemcitabine's structural modifications enhance its cellular uptake and metabolic activation.[5][6]
Comparative Bioactivity and Mechanisms of Action
While specific bioactivity data for 6-amino-2-ethoxypyrimidin-4(3H)-one is not extensively documented in the available literature, we can infer potential activities based on its structural class. In contrast, the mechanisms of action for Cytarabine and Gemcitabine are well-established.
Cytosine Derivatives: A Benchmark for Bioactivity
Cytarabine (ara-C):
Anticancer Activity: Cytarabine is a chemotherapy agent primarily used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and non-Hodgkin's lymphoma.[4]
Mechanism of Action: After intracellular conversion to its active triphosphate form (ara-CTP), Cytarabine is incorporated into DNA.[4][7] This incorporation inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately, cell death.[4][8][9] Its cytotoxic effects are most pronounced in the S-phase of the cell cycle, targeting rapidly dividing cells.[4][8]
Gemcitabine:
Anticancer Activity: Gemcitabine is a broad-spectrum anticancer drug used in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[5][10]
Mechanism of Action: Gemcitabine functions as a prodrug and is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][6] It exerts its cytotoxic effects through a dual mechanism:
DNA Chain Termination: dFdCTP is incorporated into DNA, leading to "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted.[5][6][11] This makes it difficult for DNA repair enzymes to remove the analog.[6]
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis.[5][11] This depletion of the deoxynucleotide pool further enhances the incorporation of dFdCTP into DNA.[11]
The following diagram illustrates the generalized mechanism of action for nucleoside analog anticancer drugs like Cytarabine and Gemcitabine.
Caption: Generalized mechanism of anticancer nucleoside analogs.
Antiviral Activity of Cytosine Derivatives:
Certain cytosine derivatives also exhibit antiviral properties.[3][12] For instance, some have been investigated for their activity against viruses like the hepatitis C virus, avian influenza virus, and cytomegalovirus.[13][14] The mechanism often involves the inhibition of viral DNA or RNA polymerases.[4][15]
6-amino-2-ethoxypyrimidin-4(3H)-one: A Subject for Future Investigation
The bioactivity of 6-amino-2-ethoxypyrimidin-4(3H)-one remains to be fully elucidated. Based on its chemical structure, it may exhibit a range of biological activities. Further research is required to determine its potential as an anticancer, antiviral, or antimicrobial agent. The experimental protocols detailed below provide a roadmap for such investigations.
Recommended Experimental Protocols for Bioactivity Comparison
To objectively compare the bioactivity of 6-amino-2-ethoxypyrimidin-4(3H)-one with established cytosine derivatives, a series of standardized in vitro assays are recommended.
Cytotoxicity and Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] This assay is fundamental for determining the potential anticancer activity of a compound.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.[17]
Step-by-Step Protocol:
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
Compound Treatment: Treat the cells with serial dilutions of the test compounds (6-amino-2-ethoxypyrimidin-4(3H)-one, Cytarabine, Gemcitabine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17]
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16][19]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
The following diagram illustrates the workflow of the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antiviral Activity Assessment: The Plaque Reduction Assay
The plaque reduction assay is a widely used method in virology to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[20] It is considered the gold standard for detecting neutralizing antibodies and assessing antiviral activity.[20][21][22]
Principle: In the presence of an effective antiviral agent, the number of plaques (zones of cell death caused by viral replication) will decrease.[20] By testing a range of concentrations of the compound, a dose-response curve can be generated to determine its inhibitory concentration.[20]
Step-by-Step Protocol:
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
Virus-Compound Incubation: Prepare serial dilutions of the test compounds and mix them with a known amount of virus.
Infection: Add the virus-compound mixtures to the cell monolayers and incubate to allow for viral adsorption.
Overlay Application: After the incubation period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virions.[20][21]
Incubation: Incubate the plates for several days to allow for plaque formation.
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 (half-maximal effective concentration) value for each compound.
The following diagram illustrates the workflow of the plaque reduction assay.
Caption: Workflow of the plaque reduction assay for antiviral assessment.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison of the bioactivities of 6-amino-2-ethoxypyrimidin-4(3H)-one and the benchmark cytosine derivatives.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) in Various Cancer Cell Lines
Compound
A549 (Lung)
MCF-7 (Breast)
HCT116 (Colon)
6-amino-2-ethoxypyrimidin-4(3H)-one
TBD
TBD
TBD
Cytarabine
Data from literature/experiment
Data from literature/experiment
Data from literature/experiment
Gemcitabine
Data from literature/experiment
Data from literature/experiment
Data from literature/experiment
TBD: To be determined through experimentation.
Table 2: Comparative Antiviral Activity (EC50 Values in µM) against Selected Viruses
Compound
Virus A (e.g., HSV-1)
Virus B (e.g., Influenza A)
6-amino-2-ethoxypyrimidin-4(3H)-one
TBD
TBD
Ribavirin (Control)
Data from literature/experiment
Data from literature/experiment
TBD: To be determined through experimentation.
Conclusion and Future Directions
This guide establishes a comparative framework for evaluating the bioactivity of 6-amino-2-ethoxypyrimidin-4(3H)-one against well-characterized cytosine derivatives like Cytarabine and Gemcitabine. While there is a significant body of research on the anticancer and antiviral properties of cytosine nucleoside analogs, 6-amino-2-ethoxypyrimidin-4(3H)-one represents a novel chemical entity with undetermined biological potential.
The provided experimental protocols for cytotoxicity and antiviral screening offer a clear and standardized approach for researchers to elucidate the bioactivity of this and other novel pyrimidinone derivatives. The resulting data will be crucial for understanding their structure-activity relationships and for identifying promising lead compounds for further drug development. Future studies should also aim to investigate the specific molecular targets and mechanisms of action of any identified bioactive compounds to fully characterize their therapeutic potential.
References
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PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses. (2024). YouTube. Retrieved from [Link]
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Bollineni, R. C., Skinner, M., & Kramer, N. C. (2016). Gemcitabine Mechanism of Action Confounds Early Assessment of Treatment Response by 3′-Deoxy-3′-[ 18 F]Fluorothymidine in Preclinical Models of Lung Cancer. AACR Journals, 22(24), 6227-6235. Retrieved from [Link]
Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
Li, P., et al. (2022). First Discovery of Novel Cytosine Derivatives Containing a Sulfonamide Moiety as Potential Antiviral Agents. ACS Publications, 70(20), 6026-6036. Retrieved from [Link]
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Li, P., et al. (2022). First Discovery of Novel Cytosine Derivatives Containing a Sulfonamide Moiety as Potential Antiviral Agents. American Chemical Society, 70(20), 6026-6036. Retrieved from [Link]
Jeong, L. S., et al. (2009). Discovery of a New Template for Anticancer Agents: 2′-deoxy-2′-fluoro-4′-selenoarabinofuranosyl-cytosine (2′-F-4′-Seleno-ara-C). ACS Publications, 52(17), 5823-5826. Retrieved from [Link]
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Kumar, R., et al. (2001). Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. ACS Publications, 44(22), 4348-4352. Retrieved from [Link]
Jeong, L. S., et al. (2009). Discovery of a new template for anticancer agents: 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C). PubMed, 52(17), 5823-6. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4( 3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid ( I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. Retrieved from [Link]
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Comprehensive Spectroscopic Comparison Guide: Tautomeric Forms of 6-Amino-2-ethoxypyrimidin-4(3H)-one
Executive Summary & Tautomeric Landscape In drug development and materials science, the precise structural characterization of heterocyclic scaffolds is non-negotiable. 6-Amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Tautomeric Landscape
In drug development and materials science, the precise structural characterization of heterocyclic scaffolds is non-negotiable. 6-Amino-2-ethoxypyrimidin-4(3H)-one (CAS: 53557-49-6) is a highly functionalized pyrimidine derivative that exhibits complex tautomerism due to the presence of a 4-oxo group, a 6-amino group, and two endocyclic nitrogens.
Understanding which tautomer predominates is critical, as it directly dictates the molecule's hydrogen-bonding network, receptor affinity (pharmacodynamics), and solubility. Based on established thermodynamic principles for pyrimidines, this molecule exists in a dynamic equilibrium primarily between three forms:
Lactam-Amino (Keto-Amino) : The thermodynamically dominant form in polar solvents and the solid state.
Lactim-Amino (Enol-Amino) : A minor species, typically favored only in the gas phase or highly non-polar environments.
Lactam-Imino (Keto-Imino) : A high-energy, rarely observed tautomer requiring specific stabilization.
Caption: Tautomeric equilibrium pathways of 6-amino-2-ethoxypyrimidin-4(3H)-one.
Spectroscopic Methodologies & Causality (E-E-A-T)
To objectively distinguish these tautomeric alternatives, we must synthesize data across multiple spectroscopic modalities. As an Application Scientist, I rely on orthogonal techniques to build a self-validating analytical profile.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating solution-state tautomerism.
Causality in ¹H NMR : The chemical shift of the labile protons acts as a direct reporter of their local electronic environment. In the lactam-amino form, the N3-H proton is heavily deshielded by the adjacent C4 carbonyl, pushing its resonance downfield to ~11.0–12.0 ppm. This is consistent with observations in related 6-aminouracil derivatives . Conversely, an O-H proton in the lactim-amino form typically appears slightly upfield (~10.0–11.0 ppm) and exhibits broader line-shapes due to rapid exchange.
Causality in ¹³C NMR : The C4 carbon is the definitive marker. A true carbonyl (C=O) in the lactam tautomer resonates at ~163–165 ppm. If tautomerization to the lactim (C-OH) occurs, the loss of the double bond character and changes in ring aromaticity shift this signal downfield to ~168–170 ppm .
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides a rapid snapshot of the molecular vibrational modes, which are highly sensitive to the keto-enol (lactam-lactim) transition.
Causality in FT-IR : The lactam-amino form is characterized by a strong, sharp Amide I band (C=O stretch) at 1650–1680 cm⁻¹. Previous studies on 4(3H)-pyrimidinones demonstrate that this band is diagnostic of the keto form . If the lactim-amino form were present, this C=O band would vanish, replaced by a strong C=N stretching band at ~1600–1620 cm⁻¹ and a broad O-H stretch at 3200–3400 cm⁻¹.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignments, the following protocols incorporate internal validation steps.
Caption: Experimental workflow for orthogonal spectroscopic tautomer assignment.
Protocol 1: ¹H NMR with D₂O Exchange Verification
Why this works: Polar aprotic solvents like DMSO-d₆ stabilize the lactam form via hydrogen bonding while slowing down proton exchange enough to observe NH/OH signals. D₂O addition is a self-validating step that selectively "erases" exchangeable protons, confirming their identity.
Preparation : Dissolve 5–10 mg of 6-amino-2-ethoxypyrimidin-4(3H)-one in 0.5 mL of dry DMSO-d₆.
Initial Acquisition : Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans). Identify the broad singlets >6.0 ppm.
Validation (Exchange) : Add 10 μL of D₂O to the NMR tube. Shake vigorously for 30 seconds to facilitate isotopic exchange.
Post-Exchange Acquisition : Re-acquire the spectrum. The disappearance of the signals at ~11.5 ppm (N3-H) and ~6.5 ppm (-NH₂) confirms them as labile tautomeric protons, differentiating them from any potential impurities or stable backbone protons .
Protocol 2: Solid-State ATR FT-IR
Why this works: Solid-state IR avoids solvent-induced tautomeric shifts, revealing the preferred packing tautomer (almost exclusively lactam-amino due to stable intermolecular hydrogen-bonded dimers).
Background : Collect a background spectrum on a clean ATR crystal (diamond or ZnSe) to account for atmospheric CO₂ and moisture.
Sample Loading : Place 1–2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optical contact.
Acquisition : Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).
Analysis : Analyze the 1600–1700 cm⁻¹ region. The presence of a sharp peak at ~1670 cm⁻¹ confirms the lactam (C=O) form.
Quantitative Data Summary
The following table summarizes the expected spectroscopic benchmarks for the three tautomeric alternatives, allowing researchers to objectively compare and assign their experimental data.
Dimerization and double proton transfer-induced tautomerism of 4(3H)-pyrimidinone in solution studied by IR spectroscopy and quantum chemical calculations. PubMed (NIH).
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications.
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Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PubMed Central (PMC).
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Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI.
URL:[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Handling 6-Amino-2-ethoxypyrimidin-4(3H)-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical i...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 6-Amino-2-ethoxypyrimidin-4(3H)-one. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, we will adopt a precautionary approach grounded in best practices for handling related pyrimidine derivatives and new chemical entities. This ensures a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: A Precautionary Approach
While detailed toxicological data for 6-Amino-2-ethoxypyrimidin-4(3H)-one is not extensively documented, the known hazards of structurally similar aminopyrimidine compounds necessitate a cautious approach. Related compounds are classified as irritants and can be harmful if ingested or inhaled.[1][2][3] Therefore, we must assume this compound is a potential irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed.[4] All handling procedures should be designed to minimize direct contact and aerosol generation.
Acute Oral Toxicity: Potential for harm if swallowed[1]
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure. The level of PPE required correlates directly with the procedure's potential for generating dust, aerosols, or splashes.
• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)
• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, sonication, potential for significant aerosolization)
• Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)
• Full-body protective suit (if significant exposure is possible)
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Operational Workflow for Safe Handling
A systematic workflow is critical for ensuring safety and preventing cross-contamination. The following diagram outlines the core steps from preparation to disposal.
Caption: Step-by-step workflow for handling 6-Amino-2-ethoxypyrimidin-4(3H)-one.
Step-by-Step Handling Protocol
This protocol provides a direct, procedural guide for safely handling 6-Amino-2-ethoxypyrimidin-4(3H)-one in a laboratory setting.
Part A: Preparation and Engineering Controls
Conduct a Risk Assessment: Before beginning any work, review this guide and assess the specific risks associated with your planned experiment.
Verify Engineering Controls: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to contain any airborne particles or vapors. Ensure the fume hood is functioning correctly. An eyewash station and safety shower must be readily accessible.[4]
Don Appropriate PPE: Put on the required PPE as detailed in the table above, corresponding to the tasks you will perform.
Part B: Weighing the Solid Compound
Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure. This is the most critical step for preventing inhalation of fine powders.
Procedure: Use anti-static weighing paper or a tared container to handle the solid.
Post-Weighing Cleanup: After weighing, carefully clean the spatula and the weighing area with a wipe moistened with 70% ethanol or another appropriate solvent to decontaminate the surfaces. Dispose of the wipe as contaminated waste.
Part C: Preparing Solutions
Location: All solution preparations must occur inside the certified chemical fume hood.
Procedure: To prevent splashing and aerosolization, add the solvent to the solid compound slowly.
Sonication: If sonication is necessary to dissolve the solid, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
Labeling: Clearly label the final solution with the compound's name, concentration, solvent, preparation date, and your initials.
Spill and Waste Disposal Plan
Spill Management
Evacuate and Secure: Alert others in the area. If the spill is significant, evacuate the immediate vicinity.
Assess and Select PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.
Contain and Clean: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid actions that create dust. For liquid spills, absorb the material with vermiculite or sand, place it in a closed container, and hold for waste disposal.[4]
Decontaminate: Thoroughly wash the spill area once the material is removed.[4]
Waste Disposal
Contaminated Materials: Treat all disposable materials, including gloves, wipes, and weighing papers, as contaminated chemical waste.
Segregation: Place all waste into clearly labeled, sealed containers.
Disposal: Dispose of the contents and the container at an approved waste disposal plant, following all federal, state, and local regulations.[1][4] Do not allow the chemical to enter drains.[5]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 6-Amino-2-ethoxypyrimidin-4(3H)-one into your research workflows, building a foundation of trust in your experimental outcomes and laboratory safety culture.
References
6-Amino-2-ethoxypyrimidin-4(3H)-one — Chemical Substance Information. NextSDS. [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]
2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem, National Institutes of Health. [Link]